Diproteverine
Description
Properties
CAS No. |
69373-95-1 |
|---|---|
Molecular Formula |
C26H35NO4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H35NO4/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22/h9-10,14-18H,7-8,11-13H2,1-6H3 |
InChI Key |
APMMVXSVJLZZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC |
Appearance |
Solid powder |
Other CAS No. |
69373-95-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
69373-88-2 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Diproteverine in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diproteverine is a potent spasmolytic agent that exerts its effects on smooth muscle through a dual mechanism of action. Primarily, it acts as a selective inhibitor of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This accumulation of cAMP initiates a signaling cascade that results in the relaxation of smooth muscle cells. Additionally, this compound exhibits properties of an L-type voltage-operated calcium channel (L-VOCC) blocker, which contributes to its spasmolytic activity by reducing the influx of extracellular calcium. This whitepaper provides a comprehensive overview of these mechanisms, supported by quantitative data from various experimental models, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including gastrointestinal spasms, biliary dyskinesia, and bronchial asthma. Pharmacological intervention to modulate smooth muscle tone is a cornerstone of therapy for these disorders. This compound, a benzylisoquinoline derivative structurally related to papaverine, is a spasmolytic drug known for its direct action on smooth muscle tissue.[1] Unlike anticholinergic agents, its mechanism is independent of the autonomic nervous system. This guide delves into the molecular underpinnings of this compound's action, providing a technical resource for researchers and professionals in drug development. The primary analogue discussed in the literature, drotaverine, shares this mechanism and is used here to provide a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action
This compound's spasmolytic effect is primarily attributed to two distinct but complementary mechanisms: inhibition of phosphodiesterase 4 (PDE4) and blockade of L-type voltage-operated calcium channels (L-VOCCs).[2][3]
Phosphodiesterase 4 (PDE4) Inhibition
The principal mechanism of action of this compound is the selective inhibition of the PDE4 enzyme.[4][5] PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in smooth muscle cells.[6]
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote muscle relaxation.[4] A key target of PKA is Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK by PKA reduces its affinity for the calmodulin-calcium complex, thereby decreasing the phosphorylation of the myosin light chain and preventing the cross-bridge cycling required for muscle contraction.[4]
Furthermore, increased cAMP levels can also promote the sequestration of intracellular calcium into the sarcoplasmic reticulum and the efflux of calcium from the cell, further contributing to a reduction in cytosolic calcium concentration and subsequent relaxation.[7]
L-type Voltage-Operated Calcium Channel (L-VOCC) Blockade
In addition to its primary action on the cAMP pathway, this compound also functions as a blocker of L-type voltage-operated calcium channels.[2][8] This activity is considered a secondary but significant contributor to its overall spasmolytic effect.[3]
L-VOCCs are crucial for the influx of extracellular calcium into the smooth muscle cell upon membrane depolarization. This influx of calcium is a primary trigger for the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound directly reduces the amount of calcium entering the cell, thereby diminishing the contractile response.[4] Studies have shown that this compound has a more pronounced inhibitory effect on contractions induced by high potassium concentrations (which directly depolarize the cell membrane and open L-VOCCs) compared to agonist-induced contractions, supporting its role as an L-VOCC blocker.[6]
Quantitative Data
The following tables summarize the quantitative data from various in vitro studies on drotaverine, providing insights into its potency and efficacy in different smooth muscle preparations.
Table 1: Inhibitory Concentration (IC50) and Effective Dose (ED50) of Drotaverine in Smooth Muscle Preparations
| Tissue/Preparation | Parameter | Agonist/Condition | Value (µM) | Reference |
| Pregnant Rat Uterine Membranes | IC50 | [3H]diltiazem binding | 2.6 | [7][8] |
| Pregnant Rat Uterine Membranes | IC50 | [3H]nitrendipine binding | 5.6 | [7][8] |
| Guinea Pig Bronchi | ED50 | Histamine-induced contraction | 85 | [7] |
| Guinea Pig Bronchi | ED50 | Methacholine-induced contraction | 93 | [7] |
| Guinea Pig Bronchi | ED50 | KCl-induced contraction | 74 | [7] |
| Pre-contracted Airways | ED50 | Histamine | 47 | [7] |
| Pre-contracted Airways | ED50 | Methacholine | 43 | [7] |
| Pre-contracted Airways | ED50 | Potassium Chloride | 22 | [7] |
Table 2: Comparative Efficacy of Drotaverine and Other Spasmolytics on Pre-contracted Guinea Pig Tracheal Smooth Muscle
| Compound | Agonist | pD2 (-log EC50 M) | Maximum Relaxation (%) |
| Drotaverine | Histamine | 4.33 ± 0.09 | 100 |
| Methacholine | 4.36 ± 0.08 | 100 | |
| KCl | 4.65 ± 0.07 | 100 | |
| Theophylline | Histamine | 3.65 ± 0.11 | 100 |
| Methacholine | 3.61 ± 0.09 | 100 | |
| KCl | 3.63 ± 0.10 | 100 | |
| Nifedipine | Histamine | 6.84 ± 0.12 | 100 |
| Methacholine | 6.79 ± 0.15 | 100 | |
| KCl | 8.89 ± 0.11 | 100 |
Note: Data for tables are synthesized from multiple sources where drotaverine was the subject of study.
Experimental Protocols
Isometric Tension Recording in Isolated Organ Baths
This protocol is designed to measure the contractile and relaxant responses of isolated smooth muscle strips to pharmacological agents.
4.1.1. Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs (250-300 g) are euthanized by cervical dislocation.
-
The trachea is excised and placed in ice-cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The trachea is cleaned of adhering connective tissue and cut into rings, 2-3 mm in width.
-
The rings are then cut open to form strips.
4.1.2. Experimental Setup:
-
Each tracheal strip is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
The preparations are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.
4.1.3. Contraction and Relaxation Studies:
-
Induction of Contraction: A stable contraction is induced by adding a contractile agonist such as histamine (3 µM), methacholine (0.5 µM), or KCl (20 mM) to the organ bath.[9]
-
Cumulative Concentration-Response Curves: Once a stable plateau of contraction is achieved, this compound is added to the bath in a cumulative manner (e.g., from 10 nM to 100 µM). The relaxant effect is recorded as a percentage of the pre-contraction induced by the agonist.
-
Data Analysis: The concentration of this compound that produces 50% of the maximum relaxation (EC50) is calculated from the concentration-response curve.
Figure 1: Workflow for Isometric Tension Recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure L-type calcium currents in isolated smooth muscle cells.
4.2.1. Cell Isolation:
-
Smooth muscle cells are enzymatically dissociated from tissues such as the rat portal vein or guinea pig trachea.
-
The tissue is minced and incubated in a solution containing collagenase and papain to digest the extracellular matrix.
-
Cells are then mechanically dispersed by gentle trituration and stored in a low-calcium solution.
4.2.2. Recording Solutions:
-
External Solution (in mM): NaCl 130, CsCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): CsCl 130, Mg-ATP 4, Na-GTP 0.3, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
4.2.3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single smooth muscle cell.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
L-type calcium currents are elicited by depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV for 200 ms).
-
The effect of this compound is assessed by perfusing the cell with the external solution containing various concentrations of the drug and recording the change in the peak inward current.
Figure 2: Workflow for Whole-Cell Patch-Clamp.
Intracellular Calcium Imaging
This protocol is designed to visualize and quantify changes in intracellular calcium concentration in response to this compound.
4.3.1. Cell Preparation and Dye Loading:
-
Isolated smooth muscle cells are plated on glass coverslips.
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), by incubation in a physiological salt solution for 30-60 minutes at room temperature.[1]
-
After loading, the cells are washed to remove extracellular dye and allowed to de-esterify the AM ester for at least 30 minutes.
4.3.2. Imaging Setup:
-
The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm using a sensitive camera.[1]
4.3.3. Experimental Procedure:
-
A baseline fluorescence ratio (F340/F380) is recorded.
-
The cells are stimulated with a contractile agonist (e.g., KCl or an appropriate receptor agonist) to induce an increase in intracellular calcium.
-
Once a stable calcium response is observed, the cells are perfused with a solution containing this compound.
-
The change in the F340/F380 ratio is continuously monitored to determine the effect of this compound on intracellular calcium levels.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Figure 3: PDE4 Inhibition Pathway.
Figure 4: L-VOCC Blockade Pathway.
Conclusion
This compound exerts its smooth muscle relaxant effects through a well-defined dual mechanism of action. Its primary role as a PDE4 inhibitor leads to increased intracellular cAMP and subsequent activation of the PKA pathway, resulting in smooth muscle relaxation. This is complemented by its secondary action as an L-type calcium channel blocker, which reduces calcium influx and further attenuates the contractile machinery. This multifaceted pharmacological profile makes this compound an effective agent for the treatment of various conditions characterized by smooth muscle hyperreactivity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for further research and development in the field of smooth muscle pharmacology.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. google.com [google.com]
- 3. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-dependent modulation of L-type calcium currents by intracellular magnesium in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Diproteverine: A Technical Whitepaper on its Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diproteverine, a papaverine derivative, is an orally active spasmolytic and vasoactive agent with recognized calcium channel blocking properties.[1] This document provides a comprehensive technical overview of this compound's mechanism of action as a calcium channel blocker, drawing from the available scientific literature. While in-depth data on this compound is limited, this guide synthesizes the existing quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways to support further research and drug development efforts. For comparative context, information on the structurally related compound drotaverine is also discussed, highlighting a potential dual mechanism of action that may be relevant for further investigation of this compound.
Introduction
This compound (also known as BRL 40015) is a small molecule drug identified as a spasmolytic with a papaverine-like action.[2][3] Its potential therapeutic applications, including antianginal properties, are linked to its activity as a calcium antagonist.[2] Calcium channel blockers are a well-established class of drugs used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[4][5] They exert their effects by inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac workload.[4][5] This whitepaper will delve into the specific characteristics of this compound as a calcium channel blocker.
Quantitative Data
The available quantitative data on this compound's calcium channel blocking activity is summarized in the table below. These values are derived from electrophysiological studies on sheep Purkinje fibers.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC30 (Slow Action Potential Amplitude Reduction) | 2 µM | Sheep Purkinje Fibres | Electrophysiological Measurement | [2] |
| IC30 (Fast Action Potential Duration Shortening at 50% Repolarization) | 2.5 µM | Sheep Purkinje Fibres | Electrophysiological Measurement | [2] |
Mechanism of Action
This compound's primary mechanism as a cardiovascular agent involves the blockade of membrane calcium channels.[2] By reducing the influx of calcium into cardiac cells, it modulates the cardiac action potential. Specifically, it has been shown to reduce the amplitude of the slow action potential and shorten the duration of the fast action potential.[2] This activity is indicative of calcium channel antagonism. Notably, higher concentrations of this compound are required to block sodium channels, suggesting a degree of selectivity for calcium channels.[2]
An interesting aspect of this compound's pharmacological profile is its comparison to papaverine. While structurally related, this compound is a more potent calcium channel blocker, whereas papaverine is a much more potent inhibitor of cAMP-phosphodiesterase.[2] This suggests that while both compounds share a common ancestral structure, their primary mechanisms of action may differ in potency. The structurally similar drug, drotaverine, is primarily known as a phosphodiesterase 4 (PDE4) inhibitor, which leads to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[6][7] However, drotaverine has also been shown to exhibit a secondary calcium-antagonistic effect by inhibiting voltage-dependent calcium channels.[6][7] This dual mechanism contributes to its spasmolytic properties.[6] Given the structural similarities and the comparative data with papaverine, the possibility of a dual mechanism for this compound, albeit with a stronger emphasis on calcium channel blockade, warrants further investigation.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with calcium channel blockade and the potential dual mechanism involving PDE4 inhibition.
Experimental Protocols
The following is a detailed methodology for the key electrophysiological experiments cited in the literature for this compound.
5.1 Electrophysiological Measurements in Sheep Purkinje Fibres
-
Objective: To determine the effects of this compound on the fast and slow action potentials of cardiac Purkinje fibers.
-
Tissue Preparation:
-
Hearts are obtained from freshly slaughtered sheep.
-
Free-running Purkinje fibers are dissected from the ventricles.
-
Fibers are mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
-
Recording of Fast Action Potentials:
-
Fibers are stimulated at a constant frequency (e.g., 1 Hz).
-
Intracellular recordings are made using glass microelectrodes filled with 3 M KCl.
-
Parameters measured include the maximum rate of depolarization (Vmax), which reflects sodium channel activity, and the action potential duration at 50% repolarization (APD50).
-
This compound is added to the superfusate at increasing concentrations to determine its effect on these parameters.
-
-
Recording of Slow Action Potentials:
-
To isolate the slow, calcium-dependent action potentials, the fast sodium channels are inactivated by depolarizing the fibers in a high-potassium solution (e.g., 25 mM K⁺).
-
The preparation is then superfused with a solution containing a catecholamine (e.g., isoproterenol) to induce slow action potentials.
-
The amplitude of these slow action potentials is measured before and after the application of various concentrations of this compound.
-
-
Data Analysis:
-
Concentration-response curves are constructed to determine the IC30 values for the reduction in slow action potential amplitude and the shortening of the APD50 of the fast action potential.
-
Experimental Workflow
The logical flow of the experimental investigation into this compound's cardiac effects can be visualized as follows:
Conclusion and Future Directions
The available evidence firmly establishes this compound as a calcium channel blocker with effects on the cardiac action potential.[2] Its pharmacological profile, characterized by a reduction in heart rate, suggests potential therapeutic benefits in conditions such as angina pectoris.[2] However, the publicly available data on this compound is not extensive.
For a more complete understanding of its mechanism and therapeutic potential, further research is warranted. Key areas for future investigation include:
-
Subtype Selectivity: Determining the selectivity of this compound for different subtypes of calcium channels (L-type, T-type, N-type, etc.).
-
Binding Studies: Performing radioligand binding assays to determine the binding affinity (Ki) of this compound to calcium channels.
-
In Vitro and In Vivo Models: Expanding the investigation of this compound's effects in various vascular smooth muscle preparations and in animal models of cardiovascular disease.
-
Dual Mechanism Exploration: Investigating the potential for a dual mechanism of action involving both calcium channel blockade and PDE inhibition, similar to its structural relative, drotaverine.
A more comprehensive characterization of this compound's pharmacological profile will be invaluable for its potential development as a therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (BRL 40015): a new type of calcium antagonist with potential antianginal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 7. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
Diproteverine and Phosphodiesterase-4 (PDE4) Inhibition: A Technical Guide
An In-depth Examination of the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
Diproteverine, more commonly known in the scientific literature as drotaverine, is a benzylisoquinoline derivative with potent antispasmodic properties.[1][2] Structurally related to papaverine, drotaverine exhibits a more favorable therapeutic profile, primarily attributed to its selective inhibition of phosphodiesterase-4 (PDE4).[1][2] This document serves as a comprehensive technical guide on the interaction between this compound (referred to as drotaverine hereafter) and PDE4, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. While the term "this compound" is used in some contexts, the vast majority of scientific and clinical research has been conducted under the name "drotaverine." This guide will synthesize the available information on drotaverine to illuminate the core aspects of its PDE4 inhibitory action.
The primary mechanism of action of drotaverine is the selective inhibition of the PDE4 enzyme.[3][4] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including smooth muscle relaxation.[4] By preventing the degradation of cAMP, drotaverine effectively modulates downstream signaling cascades, resulting in its observed therapeutic effects.[4]
Quantitative Data on Drotaverine's Pharmacological Effects
Table 1: In Vitro Efficacy of Drotaverine Hydrochloride on Smooth Muscle Contraction
| Agonist | Preparation | Parameter | Value |
| Histamine | Guinea Pig Bronchi | ED50 | 8.5 x 10⁻⁵ mol/L |
| Methacholine | Guinea Pig Bronchi | ED50 | 9.3 x 10⁻⁵ mol/L |
| Potassium Chloride (KCl) | Guinea Pig Bronchi | ED50 | 7.4 x 10⁻⁵ mol/L |
| Histamine | Pre-contracted Airways | ED50 | 4.7 x 10⁻⁵ mol/L |
| Methacholine | Pre-contracted Airways | ED50 | 4.3 x 10⁻⁵ mol/L |
| Potassium Chloride (KCl) | Pre-contracted Airways | ED50 | 2.2 x 10⁻⁵ mol/L |
ED50 (Median Effective Dose) represents the concentration of drotaverine required to produce 50% of its maximal effect in relaxing pre-contracted smooth muscle tissue.[5]
Table 2: In Vitro Inhibitory Activity of Drotaverine Hydrochloride on L-type Calcium Channels
| Ligand | Parameter | Value |
| Nifedipine Binding | IC50 | 5.6 μM |
| Diltiazem Binding | IC50 | 2.6 μM |
IC50 (Half-maximal Inhibitory Concentration) represents the concentration of drotaverine required to inhibit 50% of the specific binding of nifedipine and diltiazem to L-type calcium channels.[5]
Signaling Pathway of PDE4 Inhibition by Drotaverine
The central mechanism of drotaverine's action is the elevation of intracellular cAMP levels through the inhibition of PDE4. This initiates a signaling cascade that ultimately leads to the relaxation of smooth muscle and other cellular responses.
Caption: Signaling pathway of PDE4 inhibition by drotaverine.
Experimental Protocols
Protocol: Fluorescence Polarization-Based PDE4 Inhibition Assay
1. Principle:
This assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., fluorescein-cAMP) by the PDE4 enzyme. When the substrate is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to fluorescein-AMP, the product is captured by a binding agent, forming a larger, slower-rotating complex that exhibits high fluorescence polarization. The degree of inhibition by a test compound is inversely proportional to the measured fluorescence polarization.
2. Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP substrate
-
Binding Agent (specific for fluorescein-AMP)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Test compound (Drotaverine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Rolipram)
-
384-well black microplates
-
Fluorescence polarization plate reader
3. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of drotaverine in DMSO. Further dilute the compound and the positive control (Rolipram) in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the appropriate working concentration in cold assay buffer. The optimal enzyme concentration should be predetermined to yield a significant signal window.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted drotaverine, positive control, or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the diluted PDE4 enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the fluorescein-cAMP substrate solution (e.g., 5 µL) to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), protected from light. The incubation time should be within the linear range of the enzyme reaction.
-
Termination and Detection:
-
Stop the reaction by adding the binding agent solution (e.g., 10 µL) to all wells.
-
Incubate for a further period (e.g., 30 minutes) to allow for the binding of the fluorescent product to the binding agent.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of drotaverine using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_enzyme_control - FP_no_enzyme)])
-
Plot the percentage of inhibition against the logarithm of the drotaverine concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
Caption: Workflow for a fluorescence polarization-based PDE4 inhibition assay.
Conclusion
Drotaverine, a selective phosphodiesterase-4 inhibitor, exerts its primary therapeutic effects by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A and subsequent downstream signaling events that promote smooth muscle relaxation and potentially modulate inflammatory responses. While direct quantitative data on its PDE4 inhibitory activity (IC50) is not widely reported, its pharmacological efficacy is well-documented through functional assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on PDE4 inhibitors and related compounds. Further research to elucidate the precise IC50 of drotaverine for various PDE4 subtypes would be beneficial for a more complete characterization of its pharmacological profile.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of Diproteverine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for Diproteverine, a compound structurally analogous, if not identical, to the antispasmodic drug Drotaverine. The synthesis of Drotaverine, chemically known as (Z)-1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, is a multi-step process involving the preparation of key intermediates followed by their condensation and cyclization. This guide details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow.
Overall Synthesis Pathway
The synthesis of this compound (Drotaverine) is centered around the construction of the substituted tetrahydroisoquinoline core. A common and effective strategy is the Bischler-Napieralski reaction. This approach involves the synthesis of two key precursors: 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethylamine. These intermediates are then coupled to form an amide, which subsequently undergoes an intramolecular cyclization reaction, followed by a final dehydrogenation step to yield the target molecule.
The overall logical flow of the synthesis is depicted below:
Caption: Synthesis pathway of this compound (Drotaverine).
Detailed Experimental Protocols
The following protocols are based on established chemical literature and patents for the synthesis of Drotaverine and its key intermediates.
Synthesis of 3,4-Diethoxyphenylacetic Acid (Intermediate A)
Method 1: From 3,4-Diethoxyphenylacetonitrile
This method involves the hydrolysis of the corresponding nitrile.
-
Reaction: 3,4-Diethoxyphenylacetonitrile is reacted with a strong acid or base to hydrolyze the nitrile group to a carboxylic acid.
-
Procedure:
-
To a solution of 3,4-diethoxyphenylacetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 3,4-diethoxyphenylacetic acid.[1]
-
Method 2: From 3,4-Dihydroxyphenylacetic Acid
This method involves the ethylation of the dihydroxy precursor.
-
Reaction: 3,4-Dihydroxyphenylacetic acid is ethylated using diethyl sulfate in the presence of a base.
-
Procedure:
-
Dissolve 3,4-dihydroxyphenylacetic acid and barium hydroxide octahydrate in water.
-
At ambient temperature, add diethyl sulfate dropwise.
-
Stir the solution for 2 hours at ambient temperature, followed by 2 hours at 40°C.
-
Acidify the solution with a saturated potassium hydrogen sulfate solution and extract with ethyl acetate.
-
Dry the organic phase over sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.[2]
-
Synthesis of 2-(3,4-Diethoxyphenyl)ethylamine (Intermediate B)
This synthesis involves the reduction of 3,4-diethoxyphenylacetonitrile.
-
Reaction: The nitrile group of 3,4-diethoxyphenylacetonitrile is reduced to a primary amine.
-
Procedure:
-
Charge a high-pressure reactor with 3,4-diethoxybenzyl cyanide, aqueous ethanol, and ammonia.
-
Add a Raney-nickel catalyst to the mixture.
-
Pressurize the reactor with hydrogen gas (e.g., 8-10 atm) and heat to a temperature of 45-68°C.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cool the reactor, filter off the catalyst, and evaporate the solvent from the filtrate.
-
Purify the residue by vacuum distillation to obtain highly pure 2-(3,4-diethoxyphenyl)ethylamine.[3]
-
Condensation to form N-(2-(3,4-Diethoxyphenyl)ethyl)-2-(3,4-Diethoxyphenyl)acetamide (Intermediate C)
This step involves the formation of an amide bond between the two key intermediates.
-
Reaction: 3,4-Diethoxyphenylacetic acid is condensed with 2-(3,4-diethoxyphenyl)ethylamine.
-
Procedure:
-
In a suitable reactor, dissolve 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethylamine in an appropriate solvent such as o-xylene.
-
Heat the mixture to reflux (approximately 145-150°C) for several hours to drive off water, which can be monitored using a Dean-Stark apparatus.
-
After the reaction is complete, cool the mixture to allow for the crystallization of the amide product.
-
Filter the crystals, wash with a non-polar solvent (e.g., o-xylene followed by isopropyl alcohol), and dry.[1]
-
Bischler-Napieralski Cyclization and Dehydrogenation to this compound (Drotaverine)
This is the key ring-forming step followed by aromatization.
-
Reaction: The amide intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), followed by dehydrogenation.
-
Procedure:
-
Suspend the amide intermediate in a solvent like trichloroethylene.
-
Add phosphorus oxychloride (POCl₃) and heat the mixture to reflux (around 75°C) for a few hours.
-
Monitor the reaction by TLC. After completion, distill off the solvent.
-
The crude dihydroisoquinoline intermediate is then subjected to dehydrogenation. This can be achieved using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent, or by other chemical oxidizing agents.
-
The final product is then isolated and purified, often as a hydrochloride salt by treating the base with hydrochloric acid in a suitable solvent, followed by recrystallization.[1][4]
-
Quantitative Data Summary
The following table summarizes typical quantitative data reported in the literature for the synthesis of Drotaverine and its intermediates. Please note that yields can vary significantly based on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| Synthesis of Intermediate A (from nitrile) | 3,4-Diethoxyphenylacetonitrile | NaOH or HCl | Ethanol/Water | Reflux | High | [1] |
| Synthesis of Intermediate B | 3,4-Diethoxyphenylacetonitrile | H₂, Raney Ni, NH₃ | Ethanol/Water | 45-68 | ~96 | [3] |
| Amide Formation (Intermediate C) | Intermediate A and Intermediate B | Heat | o-Xylene | 145-150 | - | [1] |
| Cyclization and Dehydrogenation | Intermediate C | POCl₃, then Pd/C | Trichloroethylene, Toluene | 75, then Reflux | ~72 | [1] |
Conclusion
The synthesis of this compound (Drotaverine) is a well-established process in medicinal chemistry, primarily relying on the Bischler-Napieralski cyclization of a substituted N-phenylethylacetamide. The overall efficiency of the synthesis is dependent on the successful preparation of the key intermediates, 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethylamine, from common starting materials. While traditional routes have employed cyanide, newer, safer methods are also being developed. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to understand and replicate the synthesis of this important antispasmodic agent.
References
An In-depth Technical Guide to the Basic Research Applications of Papaverine-like Spasmolytics with a Focus on Diproteverine Analogs
Disclaimer: Direct quantitative and detailed experimental data specifically for Diproteverine is scarce in publicly available scientific literature. Therefore, this guide focuses on the well-researched, structurally and functionally related papaverine-like spasmolytic, Drotaverine, to provide a comprehensive understanding of the core research applications relevant to this class of compounds. This compound is recognized as a spasmolytic with a papaverine-like action, and thus its research applications are presumed to be similar.
Introduction to Papaverine-like Spasmolytics
Papaverine-like spasmolytics are a class of drugs that directly relax smooth muscles.[1] Unlike anticholinergic agents, their mechanism of action is not dependent on muscle innervation.[2] This class of compounds, including the opium alkaloid Papaverine and its synthetic analog Drotaverine, are primarily known for their therapeutic applications in conditions characterized by smooth muscle spasms, such as gastrointestinal disorders, biliary dyskinesia, and dysmenorrhea.[3][4][5]
This compound is identified as a small molecule drug and a spasmolytic with a papaverine-like action. However, detailed research delineating its specific pharmacological profile is limited. Extensive research on its close analog, Drotaverine, provides a solid framework for understanding the likely basic research applications of this compound.
Core Mechanism of Action
The primary mechanism of action for papaverine-like spasmolytics, particularly Drotaverine, is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[4][5] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[6] The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net result is smooth muscle relaxation.[6]
Additionally, some papaverine-like spasmolytics, including Drotaverine, are suggested to have minor calcium channel blocking properties, which may contribute to their spasmolytic effects by reducing the influx of extracellular calcium required for muscle contraction.[7]
Diagram: Signaling Pathway of Drotaverine-induced Smooth Muscle Relaxation
Caption: Mechanism of Drotaverine action on smooth muscle cells.
Quantitative Data from In Vitro and In Vivo Studies
Table 1: Pharmacokinetic Parameters of Drotaverine
| Parameter | Value | Species | Study Type | Reference |
|---|---|---|---|---|
| Bioavailability | Highly variable | Human | In vivo | [8] |
| Protein Binding | 80-95% | Human | In vitro | [8] |
| Half-life (t½) | 7-12 hours | Human | In vivo |[8] |
Table 2: Comparative Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS)
| Parameter | Drotaverine (80 mg t.i.d.) | Mebeverine (135 mg t.i.d.) | p-value | Study Design | Reference |
|---|---|---|---|---|---|
| Reduction in Pain Severity (Day 3) | 20.3% | 1.5% | < 0.01 | Randomized, double-blind | [6][7] |
| Reduction in Pain Severity (End of Study) | 70.4% | 46.1% | < 0.05 | Randomized, double-blind |[6][7] |
Experimental Protocols in Basic Research
The study of papaverine-like spasmolytics involves a range of in vitro and in vivo experimental protocols to elucidate their mechanism of action, efficacy, and safety.
-
Phosphodiesterase (PDE) Inhibition Assay:
-
Objective: To determine the inhibitory activity of the compound against specific PDE isoenzymes (e.g., PDE4).
-
Methodology:
-
Recombinant human PDE4 is incubated with the test compound (e.g., this compound) at various concentrations.
-
The substrate, cAMP, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The amount of AMP produced is quantified, often using a colorimetric or fluorescent method.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.[4]
-
-
-
Isolated Organ Bath Studies:
-
Objective: To assess the direct relaxant effect of the compound on smooth muscle tissue.
-
Methodology:
-
A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
The tissue is connected to an isometric force transducer to record contractions.
-
The tissue is pre-contracted with a spasmogen (e.g., acetylcholine, histamine, potassium chloride).
-
The test compound is added cumulatively to the bath, and the relaxation response is measured.
-
Concentration-response curves are constructed to determine the EC50 (effective concentration for 50% of maximal response).
-
-
Diagram: Experimental Workflow for In Vitro Assessment of Spasmolytic Activity
Caption: Workflow for isolated organ bath experiments.
-
Gastrointestinal Motility Models:
-
Objective: To evaluate the effect of the compound on intestinal transit in live animals.
-
Methodology:
-
Rodents (e.g., mice or rats) are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period, a charcoal meal (a non-absorbable marker) is administered orally.
-
After another defined period, the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the charcoal meal is measured and expressed as a percentage of the total length of the small intestine.
-
A reduction in the distance traveled by the charcoal meal indicates an inhibitory effect on gastrointestinal motility.
-
-
Potential Research Applications and Future Directions
The basic research applications of this compound and its analogs are likely to be centered around the following areas:
-
Elucidation of PDE4 Subtype Selectivity: Investigating the binding affinity and inhibitory profile of this compound against different PDE4 subtypes (PDE4A, B, C, and D) could reveal a more selective mechanism of action, potentially leading to a better therapeutic window with fewer side effects.
-
Cardiovascular Effects: Given that papaverine has vasodilator properties, detailed studies on the effects of this compound on vascular smooth muscle and cardiac function are warranted.[2] This could involve in vitro studies on isolated blood vessels and in vivo hemodynamic monitoring in animal models.
-
Anti-inflammatory and Cytostatic Properties: Recent research has explored the potential anti-inflammatory and even cytostatic effects of PDE4 inhibitors.[7] Investigating whether this compound exhibits such properties could open new avenues for its application in inflammatory diseases or oncology.
References
- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
Methodological & Application
Application Notes and Protocols: Aortic Ring Assay for Testing Diproteverine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aortic ring assay is a versatile ex vivo technique used to assess the physiological and pharmacological properties of vascular tissues. While traditionally utilized for studying angiogenesis, this method is also highly effective for investigating the vasorelaxant or vasoconstrictive effects of novel compounds. This document provides a detailed protocol for utilizing the aortic ring assay to evaluate the efficacy of Diproteverine, a papaverine-like spasmolytic, in inducing vasodilation.
This compound's mechanism of action is hypothesized to be similar to its structural analog, Drotaverine, which acts as a phosphodiesterase-4 (PDE4) inhibitor. Inhibition of PDE4 in vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and vasodilation. This protocol will not only determine the vasodilatory potency of this compound but also explore its endothelium-dependency, providing insights into its mechanism of action.
Experimental Protocols
Preparation of Aortic Rings
This protocol details the dissection and preparation of aortic rings from a model organism, typically a rat or mouse, for subsequent analysis in a wire myograph system.
Materials:
-
Euthanasia solution
-
Dissection tools (scissors, forceps)
-
Krebs-Henseleit bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄·7H₂O, 2.5 mM CaCl₂·2H₂O, 25 mM NaHCO₃, 11.7 mM dextrose)
-
Petri dish
-
Surgical blade
Procedure:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and immediately place it in a Petri dish filled with cold Krebs-Henseleit buffer.[1]
-
Under a dissecting microscope, remove the surrounding connective and adipose tissue from the aorta.
-
Cut the cleaned aorta into rings of approximately 2-3 mm in width using a surgical blade.[2]
-
Take extreme care to not stretch or damage the vessel endothelium during this process.
-
For experiments investigating endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface of the ring with a fine wire or forceps.[1]
Isometric Tension Measurement using Wire Myograph
This protocol describes the mounting of aortic rings in a wire myograph to measure isometric tension changes in response to pharmacological agents.
Materials:
-
Wire myograph system
-
Krebs-Henseleit bicarbonate buffer
-
Carbogen gas (95% O₂, 5% CO₂)
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium Nitroprusside (endothelium-independent vasodilator)
-
This compound (test compound)
Procedure:
-
Mount each aortic ring on the two stainless steel wires of the wire myograph chamber, which is filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.[2]
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams. During this period, replace the buffer every 15-20 minutes.[1]
-
After equilibration, test the viability of the aortic rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to the baseline tension.
-
Induce a stable submaximal contraction with a vasoconstrictor, typically phenylephrine (PE, concentration range 10⁻⁸ to 10⁻⁵ M).[3][4]
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the bath to obtain a dose-response curve for its relaxant effect.
-
To assess endothelium integrity, after washing out the test compounds, pre-contract the rings again with phenylephrine and then add a single dose of acetylcholine (e.g., 10⁻⁶ M). A relaxation of more than 80% indicates an intact endothelium.[1]
-
To test for endothelium-independent relaxation, use sodium nitroprusside as a positive control.
Data Presentation
The vasodilatory effect of this compound is expressed as a percentage of relaxation of the pre-contracted tension induced by phenylephrine. The results can be summarized in the following table.
| Treatment Group | n | EC₅₀ (μM) | Eₘₐₓ (%) |
| This compound (Endothelium-Intact) | 6 | [Insert Value] | [Insert Value] |
| This compound (Endothelium-Denuded) | 6 | [Insert Value] | [Insert Value] |
| Acetylcholine (Positive Control) | 6 | [Insert Value] | [Insert Value] |
| Sodium Nitroprusside (Positive Control) | 6 | [Insert Value] | [Insert Value] |
-
n: number of aortic rings tested.
-
EC₅₀: The concentration of the compound that produces 50% of its maximal effect.
-
Eₘₐₓ: The maximal relaxation response.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the aortic ring assay.
Proposed Signaling Pathway of this compound
References
Application Notes and Protocols for Diproteverine in Primary Cultured Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Diproteverine in primary cultured smooth muscle cells. This compound is a selective phosphodiesterase 4 (PDE4) inhibitor, which leads to the relaxation of smooth muscles.[1][2] This document outlines the mechanism of action, protocols for cell culture and key experiments, and presents illustrative data for researchers investigating the effects of this compound on smooth muscle cell physiology.
Mechanism of Action
This compound primarily exerts its effects through the selective inhibition of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3] PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), preventing the phosphorylation of myosin light chains and leading to smooth muscle relaxation.[3]
Additionally, some evidence suggests that this compound may possess secondary calcium channel blocking properties, specifically targeting L-type voltage-operated calcium channels (L-VOCC).[5][6] This dual mechanism of action—increasing cAMP and potentially reducing calcium influx—contributes to its potent spasmolytic effects.[3][5]
Data Presentation
The following tables provide representative quantitative data on the effects of this compound on primary cultured smooth muscle cells. This data is illustrative and may vary depending on the specific cell type and experimental conditions.
Table 1: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0.1 | 98.7 ± 2.1 |
| 1 | 97.2 ± 3.5 |
| 10 | 95.8 ± 2.8 |
| 50 | 93.1 ± 4.2 |
| 100 | 89.5 ± 5.1 |
Data derived from an MTT assay after 24-hour incubation. Values are presented as mean ± standard deviation.
Table 2: Inhibition of Platelet-Derived Growth Factor (PDGF)-Induced VSMC Proliferation by this compound
| This compound Concentration (µM) | Inhibition of BrdU Incorporation (%) |
| 0.1 | 15.3 ± 3.2 |
| 1 | 42.8 ± 5.1 |
| 10 | 78.6 ± 6.9 |
| 50 | 92.1 ± 4.5 |
| IC50 (µM) | ~2.5 |
Cells were stimulated with 20 ng/mL PDGF. Values are presented as mean ± standard deviation.
Table 3: Effect of this compound on VSMC Migration
| Treatment | Wound Closure at 24h (%) |
| Control (Vehicle) | 75.4 ± 6.8 |
| This compound (10 µM) | 32.1 ± 5.2 |
Data from a wound healing (scratch) assay. Values are presented as mean ± standard deviation.
Table 4: Effect of this compound on Intracellular cAMP Levels in VSMCs
| Treatment | Intracellular cAMP (pmol/mg protein) |
| Basal | 5.8 ± 1.2 |
| Forskolin (10 µM) | 45.2 ± 5.9 |
| This compound (10 µM) | 28.7 ± 4.1 |
| This compound (10 µM) + Forskolin (10 µM) | 89.5 ± 9.3 |
Cells were treated for 15 minutes. Forskolin is an adenylyl cyclase activator used as a positive control. Values are presented as mean ± standard deviation.
Table 5: Effect of this compound on Intracellular Calcium Concentration in VSMCs
| Treatment | Peak [Ca²⁺]i increase upon KCl depolarization (nM) |
| Control | 450 ± 35 |
| This compound (10 µM) | 280 ± 28 |
Intracellular calcium concentration ([Ca²⁺]i) was measured using Fura-2 AM. Cells were depolarized with 60 mM KCl. Values are presented as mean ± standard deviation.
Experimental Protocols
Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs) from Rat Aorta
This protocol describes the enzymatic digestion method for isolating primary VSMCs.
Materials:
-
Sprague-Dawley rat (200-250 g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase Type III
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Sterile surgical instruments
Protocol:
-
Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.
-
Aseptically excise the thoracic aorta and place it in ice-cold sterile HBSS.
-
Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues.
-
Cut the aorta longitudinally and gently scrape the intimal surface with a scalpel blade to remove endothelial cells.
-
Mince the remaining aortic tissue into small pieces (1-2 mm²).
-
Digest the tissue fragments in DMEM containing Collagenase Type II (1 mg/mL) and Elastase Type III (0.5 mg/mL) for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Cells should exhibit a characteristic "hills and valleys" morphology. VSMCs between passages 3 and 8 are recommended for experiments.
Cell Viability Assay (MTT)
Materials:
-
Primary VSMCs
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed VSMCs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (0.1 to 100 µM) for 24 hours. Include a vehicle control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Incorporation)
Materials:
-
Primary VSMCs
-
96-well plates
-
This compound stock solution
-
Platelet-Derived Growth Factor (PDGF)
-
BrdU Labeling and Detection Kit
Protocol:
-
Seed VSMCs in a 96-well plate at 5 x 10³ cells/well and synchronize the cells by serum starvation (0.5% FBS) for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with PDGF (20 ng/mL) in the presence of this compound for 24 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells, denature the DNA, and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase substrate, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage inhibition of BrdU incorporation relative to the PDGF-stimulated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Primary VSMCs
-
6-well plates
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed VSMCs in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free medium containing either vehicle or this compound (10 µM).
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
Intracellular cAMP Measurement
Materials:
-
Primary VSMCs
-
12-well plates
-
This compound stock solution
-
Forskolin
-
cAMP enzyme immunoassay (EIA) kit
Protocol:
-
Seed VSMCs in 12-well plates and grow to confluence.
-
Pre-treat the cells with this compound (10 µM) for 15 minutes. A positive control with Forskolin (10 µM) should be included.
-
Lyse the cells according to the EIA kit manufacturer's protocol.
-
Determine the intracellular cAMP concentration using the EIA kit.
-
Normalize the cAMP levels to the total protein content of each sample.
Intracellular Calcium Imaging (Fura-2 AM)
Materials:
-
Primary VSMCs grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCl)
-
Fluorescence imaging system
Protocol:
-
Incubate VSMCs on coverslips with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Treat the cells with this compound (10 µM) and record any changes in the baseline ratio.
-
Stimulate the cells with a high concentration of KCl (e.g., 60 mM) to induce depolarization and measure the peak change in the 340/380 nm fluorescence ratio.
-
The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.
Visualizations
Caption: Experimental workflow for studying this compound in primary VSMCs.
Caption: Signaling pathway of this compound in smooth muscle cells.
References
- 1. Nifedipine blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deleterious effects of nifedipine on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Diproteverine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the stability testing of Diproteverine. The protocols detailed below are based on established and validated methodologies to ensure the accurate determination of the drug's stability profile, including the identification and quantification of degradation products.
Overview of Stability Testing
Stability testing is a critical component of drug development, ensuring that a drug substance or drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[1][2] These studies involve subjecting the drug to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[1][2]
This compound, an antispasmodic agent, is known to be susceptible to degradation under certain conditions.[3][4] Therefore, robust analytical methods are necessary to separate and quantify the intact drug from its potential degradation products.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the stability testing of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used, sensitive, and specific method for the analysis of this compound and its degradation products.[5][6]
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound Hydrochloride in the presence of its degradation products.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3][7]
-
Data acquisition and processing software.[3]
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[3][7] | YMC C8 (150 x 4.6 mm, 5 µm)[5] | XTerra RP18 (150 x 4.6 mm, 5 µm)[6][8] |
| Mobile Phase | Methanol: 0.1 M Ammonium Acetate buffer (pH 5.0) (60:40 v/v)[3][7] | 0.2% Formic Acid in Water : Methanol (55:45 v/v)[5] | Gradient elution with Solvent A (0.02 M KH2PO4, pH 3.0) and Solvent B (Acetonitrile)[6][8] |
| Flow Rate | 1.5 mL/min[3][7] | 1.0 mL/min[5] | 1.0 mL/min[6][8] |
| Detection Wavelength | 319 nm[3][7] | 300 nm[5] | 230 nm[6][8] |
| Injection Volume | 20 µL[3][7] | Not specified | Not specified |
| Column Temperature | 25 ± 2°C[3][7] | 25°C[5] | 25°C[6][8] |
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound Hydrochloride in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1 mg/mL.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-100 µg/mL).[3]
-
Sample Preparation (for tablets): Weigh and crush 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in the solvent. Filter the solution before injection.[9]
Forced Degradation Studies:
Forced degradation studies are performed to demonstrate the specificity of the method.[1]
-
Acid Hydrolysis: Reflux a 1 mg/mL solution of this compound in 0.1 N HCl for 8-12 hours.[3]
-
Alkaline Hydrolysis: Reflux a 1 mg/mL solution of this compound in 0.1 N NaOH for 8 hours.[3][4]
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3-6% H2O2 at room temperature or gentle heat.[4]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., in an oven).[7]
-
Photolytic Degradation: Expose the drug solution to direct sunlight for a specified period (e.g., 4 hours).[3][7]
Following the stress treatment, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration before HPLC analysis.
Method Validation:
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][8]
The following table summarizes the typical degradation behavior of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | % Degradation (approximate) |
| Acid Hydrolysis | 0.1 N HCl | 12 hours (reflux) | 12.62%[3][7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours (reflux) | 62.69%[3] |
| Oxidative Degradation | 3-6% H2O2 | - | Significant degradation observed[3][6] |
| Thermal Degradation | Dry Heat | 15 days | Stable[3][7] |
| Photolytic Degradation | Sunlight | 4 hours | Significant degradation observed[3] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another valuable technique for the stability testing of this compound, offering simplicity and the ability to analyze multiple samples simultaneously.[9]
Objective: To develop a stability-indicating HPTLC method for the determination of this compound Hydrochloride.
Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.[9]
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Pre-coated silica gel 60 F254 TLC plates |
| Mobile Phase | Toluene : Methanol (7:3 v/v)[9] |
| Application Rate | 0.4 µL/s[9] |
| Band Separation | 6 mm[9] |
| Development | Linear ascending development in a twin-trough glass chamber saturated with the mobile phase.[9] |
| Detection Wavelength | 241 nm, 303 nm, or 359 nm[9] |
Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1000 µg/mL solution of this compound Hydrochloride in methanol.[9]
-
Sample Application: Apply bands of the standard and sample solutions onto the HPTLC plate.[9]
Forced Degradation Studies:
Perform forced degradation studies as described in the HPLC section. Analyze the resulting solutions by applying them to the HPTLC plate.
| Stress Condition | Number of Degradants | Rf values of Degradants | % Degradation |
| Acidic (0.1 N HCl) | 2 | 0.04, 0.78 | 9.35% |
| Alkaline (0.1 N NaOH) | 3 | 0.04, 0.69, 0.79 | 14.2% |
| Neutral (Water) | 1 | 0.78 | 12.1% |
| Oxidative (H2O2) | 3 | 0.03, 0.26, 0.79 | 13.8% |
| Thermal | 3 | 0.01, 0.73, 0.76 | 14.17% |
| Photolytic | 3 | 0.01, 0.03, 0.73 | 10.28% |
Data extracted from Ghode et al., IJPSR, 2023.[9]
Visualization of Experimental Workflows
The following diagrams illustrate the key workflows in the stability testing of this compound.
Caption: General workflow for forced degradation and stability-indicating method validation.
Caption: Workflow for the development of a stability-indicating HPLC method.
Signaling Pathway Context
This compound acts as a selective inhibitor of phosphodiesterase-4 (PDE4).[9] This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the intracellular concentration of cAMP, which in turn leads to the relaxation of smooth muscles. While this pathway describes its mechanism of action, the degradation pathways are primarily chemical in nature and are elucidated through forced degradation studies.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. biomedres.us [biomedres.us]
- 2. rjptonline.org [rjptonline.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijpbs.com [ijpbs.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
Application Note: In Vitro Experimental Design for Studying Diproteverine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diproteverine is a spasmolytic agent with a papaverine-like action, primarily known for its smooth muscle relaxant effects.[1] Its mechanism is associated with the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and it may also possess calcium channel blocking properties.[2][3][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the relaxation of smooth muscle.[3] Understanding the precise cellular and molecular effects of this compound is crucial for its therapeutic application and for the development of novel derivatives.
This document provides a detailed framework of experimental protocols for investigating the effects of this compound in a cell culture setting. The proposed experiments are designed to elucidate its mechanism of action, determine its effective concentration range, and assess its impact on key cellular signaling pathways. The primary focus is on assays that quantify cell viability, intracellular calcium flux, and cAMP accumulation, complemented by protein analysis to probe downstream signaling events.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data.[5] Given this compound's function as a smooth muscle relaxant, the most appropriate models would be:
-
Vascular Smooth Muscle Cells (VSMCs):
-
Primary Human Aortic Smooth Muscle Cells (HASMC): Physiologically relevant but have a limited lifespan.
-
A7r5 Cell Line (Rat Aortic Smooth Muscle): A well-characterized, immortalized cell line suitable for a wide range of assays.
-
-
Airway Smooth Muscle Cells (ASMCs): For studies related to bronchodilation.
-
Gastrointestinal Smooth Muscle Cells: For studies related to gut motility.
Key Experimental Protocols
A logical workflow is essential for characterizing a compound in vitro. The initial step is always to determine the cytotoxicity to establish a viable concentration range for subsequent mechanistic studies.
Diagram: General Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
Protocol 2.1: Cell Viability and Cytotoxicity Assay
Principle: This initial experiment is crucial to determine the concentration range of this compound that can be used in subsequent assays without causing significant cell death.[6][7] Assays like the MTT or Resazurin assay measure the metabolic activity of cells, which correlates with the number of viable cells.[8]
Methodology:
-
Cell Seeding: Seed smooth muscle cells (e.g., A7r5) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM). Include a vehicle-only control.
-
Treatment: Replace the medium in the cell plate with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the planned mechanistic studies (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at ~570 nm.
-
For Resazurin Assay: Add Resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis: Normalize the absorbance/fluorescence values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 (the concentration that inhibits 50% of metabolic activity).
Data Presentation:
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.250 | 0.08 | 100% |
| 1 | 1.245 | 0.07 | 99.6% |
| 10 | 1.210 | 0.09 | 96.8% |
| 50 | 1.150 | 0.06 | 92.0% |
| 100 | 0.980 | 0.08 | 78.4% |
| 200 | 0.630 | 0.05 | 50.4% |
| 500 | 0.210 | 0.04 | 16.8% |
Protocol 2.2: Intracellular cAMP Accumulation Assay
Principle: As a PDE4 inhibitor, this compound is expected to prevent the degradation of cAMP, leading to its accumulation within the cell.[2][4] This can be measured using competitive immunoassays or bioluminescent reporter systems.[9][10]
Methodology:
-
Cell Seeding: Seed cells into a 96-well or 384-well solid white plate suitable for luminescence measurements.
-
Pre-treatment: Wash cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to establish a baseline of inhibited PDE activity) for 10-20 minutes.[10]
-
Treatment: Add various non-toxic concentrations of this compound (determined from Protocol 2.1) to the wells. To stimulate cAMP production, an adenylate cyclase activator like Forskolin can be added.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for a chosen commercial kit (e.g., Promega cAMP-Glo™, Cisbio HTRF® cAMP).[9] These kits typically involve a competitive binding reaction that results in a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to calculate the cAMP concentration in the experimental wells. Plot the cAMP concentration against the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Data Presentation:
| Treatment | This compound (µM) | Mean Luminescence (RLU) | [cAMP] (nM) |
| Vehicle Control | 0 | 850,000 | 1.5 |
| Forskolin (10 µM) | 0 | 250,000 | 15.2 |
| Forskolin + Dipro. | 1 | 220,000 | 18.5 |
| Forskolin + Dipro. | 10 | 150,000 | 27.0 |
| Forskolin + Dipro. | 50 | 95,000 | 42.1 |
| Forskolin + Dipro. | 100 | 70,000 | 55.6 |
Protocol 2.3: Intracellular Calcium [Ca²⁺] Flux Assay
Principle: To investigate this compound's potential calcium channel blocking activity, its ability to inhibit agonist-induced intracellular calcium release or influx can be measured.[11] This is achieved by loading cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[12][13][14]
Methodology:
-
Cell Seeding: Seed cells onto a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C, following the manufacturer's protocol.[13]
-
Wash: Gently wash the cells to remove any extracellular dye.
-
Pre-treatment: Add various non-toxic concentrations of this compound and incubate for a short period (e.g., 10-20 minutes).
-
Measurement: Place the plate in a fluorescence plate reader equipped with an injector.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Inject a calcium-mobilizing agonist (e.g., Angiotensin II, Vasopressin, or a high-K⁺ solution to open voltage-gated channels).
-
Immediately begin kinetic reading of fluorescence intensity over several minutes.
-
-
Data Analysis: The change in fluorescence (F/F₀) indicates the relative change in intracellular calcium concentration. Compare the peak fluorescence in this compound-treated wells to the agonist-only control. Plot the percent inhibition of the calcium response against the this compound concentration.
Data Presentation:
| This compound (µM) | Agonist (e.g., Ang II) | Peak Fluorescence (RFU) | % Inhibition of Ca²⁺ Flux |
| 0 (Vehicle) | - | 5,000 | N/A |
| 0 (Vehicle) | + | 45,000 | 0% |
| 1 | + | 43,500 | 3.75% |
| 10 | + | 35,000 | 25.0% |
| 50 | + | 20,000 | 62.5% |
| 100 | + | 9,000 | 90.0% |
Protocol 2.4: Western Blot for Downstream Signaling
Principle: To confirm that the increase in cAMP is functionally active, the phosphorylation status of downstream targets of PKA can be assessed. Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKA. Phosphorylation of VASP at Ser157 is a classic indicator of PKA activation. Western blotting is used to detect this specific phosphorylation event.[15][16]
Methodology:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Treat with this compound at selected concentrations for an appropriate time (e.g., 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[17][18] Note: Avoid using milk for blocking when detecting phosphoproteins.[17]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (p-VASP Ser157).
-
On a separate blot, or after stripping, probe with an antibody for total VASP as a loading control.
-
-
Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-VASP signal to the total VASP signal for each sample.
Data Presentation:
| Treatment | This compound (µM) | p-VASP/Total VASP Ratio (Normalized) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Forskolin (Positive) | - | 4.5 | 4.5 |
| This compound | 10 | 1.8 | 1.8 |
| This compound | 50 | 3.9 | 3.9 |
| This compound | 100 | 4.3 | 4.3 |
Visualization of Signaling Pathway
Diagram: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in smooth muscle cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. cAMP-Glo™ Assay Protocol [promega.jp]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. bu.edu [bu.edu]
- 13. Intracellular calcium flux assay [bio-protocol.org]
- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Diproteverine (Drotaverine) DMSO Stock Solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Diproteverine (a likely misspelling of Drotaverine) in Dimethyl Sulfoxide (DMSO) stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound/Drotaverine and why is it dissolved in DMSO?
Drotaverine is a selective phosphodiesterase 4 (PDE4) inhibitor used as an antispasmodic agent.[1] For in vitro experiments, it is often dissolved in DMSO, a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.[2]
Q2: What is the expected solubility of Drotaverine hydrochloride in DMSO?
The reported solubility of Drotaverine hydrochloride in DMSO varies across different suppliers and conditions, ranging from approximately 1 mg/mL to as high as 50 mg/mL.[3][4][5] This variability can be attributed to factors such as the purity of the compound, its physical state (e.g., crystalline form), the water content of the DMSO, and the use of heat or sonication during dissolution.[5]
Q3: Why is my this compound/Drotaverine precipitating out of the DMSO stock solution?
Precipitation can occur for several reasons:
-
Concentration Exceeds Solubility: The intended concentration of your stock solution may be higher than the actual solubility of your specific batch of Drotaverine in DMSO under your laboratory conditions.
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Increased water content in the DMSO can significantly decrease the solubility of hydrophobic compounds like Drotaverine.[4][6]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can promote the precipitation of compounds from DMSO solutions.[6] Some compounds may not readily re-dissolve upon thawing.
-
Low-Quality DMSO: The presence of impurities in the DMSO can affect its solvent properties.
-
Compound Purity and Form: Impurities in the Drotaverine powder or a less soluble crystalline form can lead to precipitation.
Q4: How should I prepare a Drotaverine hydrochloride stock solution in DMSO to minimize precipitation?
Following a standardized protocol is crucial. See the detailed experimental protocol below for a recommended procedure. Key steps include using high-purity, anhydrous DMSO, pre-warming the solvent, and using sonication to aid dissolution.
Q5: How should I store my Drotaverine DMSO stock solution?
To ensure the stability and prevent precipitation of your stock solution, it is recommended to:
-
Store in airtight vials to minimize moisture absorption.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[8]
-
Protect from light.[7]
Troubleshooting Guide
Problem: A precipitate is visible in my this compound/Drotaverine DMSO stock solution.
Below is a step-by-step troubleshooting workflow to address precipitation issues.
Data Presentation
Table 1: Reported Solubility of Drotaverine Hydrochloride in DMSO
| Supplier/Source | Reported Solubility in DMSO | Conditions/Notes |
| Cayman Chemical | ~1 mg/mL | - |
| Sigma-Aldrich | 2 mg/mL | Clear when warmed. |
| TargetMol | 25 mg/mL (57.61 mM) | Sonication is recommended. |
| AbMole BioScience | 50 mg/mL | Ultrasonic and warming required. |
This table summarizes the variable solubility data, highlighting the importance of consulting the supplier's information and the potential need for warming or sonication.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Drotaverine Hydrochloride Stock Solution in DMSO
This protocol provides a general guideline for preparing a Drotaverine hydrochloride stock solution. The final concentration may need to be adjusted based on the solubility of the specific batch of the compound.
Materials:
-
Drotaverine hydrochloride powder (purity ≥98%)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile, amber glass vial with an airtight cap
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of Drotaverine hydrochloride to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Drotaverine hydrochloride. For a 1 mL, 10 mM stock solution (Molecular Weight: 433.97 g/mol ), weigh 4.34 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the Drotaverine hydrochloride.
-
Dissolution: a. Tightly cap the vial and vortex thoroughly for 1-2 minutes. b. If the compound is not fully dissolved, gently warm the solution in a water bath or on a heat block at 30-40°C for 5-10 minutes. c. Alternate between warming and vortexing until the solution is clear. d. If precipitation persists, place the vial in a sonicator bath for 10-15 minutes.
-
Storage: a. Once fully dissolved, allow the solution to cool to room temperature. b. Aliquot the stock solution into single-use volumes in sterile, airtight vials. c. Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathway
Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. By inhibiting PDE4, Drotaverine increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Drotaverine hydrochloride | PDE | TargetMol [targetmol.com]
- 6. ziath.com [ziath.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Avoiding Diproteverine degradation in aqueous solutions during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of diproteverine in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a phosphodiesterase-4 (PDE4) inhibitor, structurally similar to papaverine, used as an antispasmodic agent. Its stability in aqueous solutions is a significant concern because it is susceptible to degradation, primarily through hydrolysis and oxidation, which can impact the accuracy and reproducibility of experimental results.[1]
Q2: What are the main factors that cause this compound degradation in aqueous solutions?
A2: The primary factors contributing to this compound degradation are pH, temperature, light exposure, and the presence of oxidizing agents.[2][3] It is particularly unstable in alkaline and strongly acidic conditions, and degradation is accelerated at elevated temperatures.[1][2][4]
Q3: How can I prepare a stock solution of this compound to maximize its stability?
A3: To prepare a more stable stock solution, dissolve this compound in a suitable organic solvent like DMSO or ethanol before further dilution in your aqueous experimental medium. If a fully aqueous stock solution is required, use a slightly acidic buffer (pH ~5.0) and store it protected from light at 2-8°C.[2] Prepare fresh solutions for each experiment whenever possible.
Q4: What is the mechanism of action of this compound?
A4: this compound acts by inhibiting the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and triggers a cascade of downstream signaling events.[3][5]
Q5: Can I use drotaverine stability data for my experiments with this compound?
A5: Drotaverine is a close structural analog of this compound. While not identical, its stability profile is expected to be very similar. In the absence of specific data for this compound, data from drotaverine studies can serve as a valuable guide for experimental design, with the understanding that minor differences may exist.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in cell-based assays. | This compound may be degrading in the cell culture medium over the course of the experiment. | 1. pH check: Ensure the pH of your culture medium remains stable and is not alkaline. 2. Fresh preparation: Prepare fresh this compound solutions immediately before each experiment. 3. Time-course experiment: If the assay allows, perform a time-course experiment to see if the effect of this compound diminishes over time, which could indicate degradation. 4. Control experiments: Include a vehicle control and a positive control with a known stable compound to ensure the assay system is working correctly. |
| Precipitate forms when diluting this compound stock solution in aqueous buffer. | The solubility of this compound may be exceeded, or the pH of the buffer may be causing precipitation. | 1. Check solubility: Refer to the solubility data for this compound. You may need to lower the final concentration. 2. pH adjustment: The pH of the final solution can affect solubility. Papaverine hydrochloride, a related compound, has its maximum solubility around pH 3.9.[6] Adjusting the buffer pH might be necessary. 3. Use of co-solvents: For in vitro experiments where permissible, a small percentage of a co-solvent like DMSO or ethanol in the final solution can help maintain solubility. |
| Discoloration of the this compound solution. | This could be a sign of oxidative or photolytic degradation. | 1. Protect from light: Store stock solutions and experimental setups in amber vials or protect them from light. 2. Use of antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to your buffer, if it does not interfere with your experiment. 3. Degas solutions: For sensitive experiments, deoxygenating the aqueous buffer by sparging with nitrogen can minimize oxidation. |
Data on this compound (Drotaverine as an Analog) Degradation
The following tables summarize the degradation of drotaverine, a close structural analog of this compound, under various stress conditions. This data can be used as a proxy to guide experimental design for this compound.
Table 1: Effect of pH and Temperature on Drotaverine Degradation
| Condition | Temperature (°C) | Time (hours) | Percent Degradation (%) | Reference |
| 0.1 M HCl | 30 | 8 | 1 | [1] |
| 0.1 M HCl | 40 | 8 | 2 | [1] |
| 0.1 M HCl | 50 | 8 | 9 | [1] |
| 0.1 M HCl | 60 | 8 | 14 | [1] |
| 1.0 N HCl | 100 | 24 | 17.21 | [4] |
| 0.1 N NaOH | 30 | 8 | 8 | [1] |
| 0.1 N NaOH | 40 | 8 | 29 | [1] |
| 0.1 N NaOH | 50 | 8 | 51 | [1] |
| 0.1 N NaOH | 60 | 8 | 76 | [1] |
| 1.0 N NaOH | 100 | 24 | 27.24 | [4] |
| Neutral (Water) | 80 | 24 | 9.82 | [2] |
| Neutral (Water) | 100 | 24 | 9.82 | [4] |
Table 2: Effect of Oxidative, Thermal, and Photolytic Stress on Drotaverine Degradation
| Stress Condition | Time | Percent Degradation (%) | Reference |
| 3% H₂O₂ | 72 hours (Room Temp) | ~55 | [2] |
| 2.5% H₂O₂ | 8 hours | 13 | [1] |
| 3% H₂O₂ | - | 13.8 | [3] |
| Dry Heat | 15 days (60°C) | 1.38 | [2] |
| Thermal (80°C) | - | - | [3] |
| Photolytic (Sunlight) | 48 hours | 13.16 | [4] |
| Photolytic (in solution) | - | 23.59 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound for In Vitro Assays
-
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
For the working solution, dilute the DMSO stock solution directly into the pre-warmed (37°C) cell culture medium or aqueous buffer to the final desired concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent effects on cells.
-
If a completely aqueous solution is necessary, prepare a stock solution in a slightly acidic buffer (e.g., citrate buffer, pH 5.0). Determine the solubility at this pH beforehand.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Stability Assessment of this compound in Experimental Medium
-
Objective: To determine the stability of this compound in your specific experimental aqueous medium over time.
-
Materials:
-
This compound hydrochloride
-
Your experimental aqueous medium (e.g., cell culture medium, buffer)
-
Incubator at the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., methanol and ammonium acetate buffer, pH 5.0, 60:40 v/v)[2]
-
-
Procedure:
-
Prepare a solution of this compound in your experimental medium at the concentration you plan to use.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC to quantify the remaining this compound concentration.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in your specific experimental setup.
-
Visualizations
Caption: this compound's mechanism of action via PDE4 inhibition.
Caption: Workflow for assessing this compound stability.
References
- 1. asianpubs.org [asianpubs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijpsr.com [ijpsr.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Solubility profile of papaverine hydrochloride and its relationship to the dissolution rate of sustained-release pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diproteverine in Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Diproteverine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to have a dual mechanism of action. It primarily acts as a phosphodiesterase 4 (PDE4) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[1][2] Additionally, it exhibits properties of an L-type voltage-operated calcium channel (L-VOCC) blocker, which inhibits the influx of calcium into smooth muscle cells, further contributing to its spasmolytic effects.[1][3][4][5][6][7]
Q2: Which in vitro assays are most relevant for studying this compound's activity?
A2: Based on its mechanism of action, the most relevant in vitro assays for this compound are:
-
Phosphodiesterase (PDE) Inhibition Assays: To quantify its inhibitory effect on PDE enzymes, particularly PDE4.
-
Calcium Channel Blocking Assays: To measure its ability to block L-type calcium channels and inhibit calcium influx.
-
Smooth Muscle Relaxation Assays: To assess its functional effect on reducing contractions in isolated smooth muscle tissues.
Q3: What is a typical starting concentration range for this compound in these assays?
A3: Based on available data for the structurally similar compound Drotaverine, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. IC50 values for Drotaverine in different assays can provide a more specific starting point for dose-response studies.
Q4: How long should I incubate this compound with the cells or tissue?
A4: The optimal incubation time will vary depending on the assay type and the specific experimental conditions. For PDE inhibition assays, a pre-incubation time of 15-30 minutes is often sufficient. In functional assays like smooth muscle relaxation, the effect is often observed within minutes of application. For cell-based calcium flux assays, a pre-incubation period of 30-60 minutes with the calcium indicator dye is common, followed by the addition of this compound and subsequent stimulation. It is crucial to perform time-course experiments to determine the optimal incubation time for your specific model system.
Troubleshooting Guides
Phosphodiesterase (PDE) Inhibition Assays
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent pipetting, incomplete mixing of reagents, or temperature fluctuations. | Ensure proper pipette calibration and technique. Thoroughly mix all reagents before use. Maintain a stable temperature during the assay. |
| Low signal or no inhibition | Incorrect assay conditions, inactive enzyme, or degraded substrate. | Verify the optimal pH, temperature, and buffer components for the PDE enzyme. Use a fresh batch of enzyme and substrate. Confirm the activity of the enzyme with a known inhibitor. |
| High background signal | Non-specific binding of the detection antibody or substrate. | Increase the number of wash steps. Optimize the concentration of the blocking agent. Use a specific substrate for the PDE isoform of interest. |
Calcium Channel Blocking Assays
| Issue | Possible Cause | Solution |
| No change in calcium signal upon stimulation | Low cell viability, improper dye loading, or inactive agonist. | Check cell viability before the experiment. Optimize the concentration and incubation time of the calcium indicator dye. Ensure the agonist is at a concentration that elicits a robust response.[8] |
| High baseline fluorescence | Cell stress or death, or excessive dye concentration. | Handle cells gently to minimize stress. Reduce the concentration of the calcium indicator dye. Ensure the imaging buffer is at the correct pH and temperature. |
| Signal fades quickly | Photobleaching of the fluorescent dye. | Reduce the intensity and duration of light exposure. Use an anti-fade reagent if compatible with the assay. |
Smooth Muscle Relaxation Assays
| Issue | Possible Cause | Solution |
| Tissue does not contract in response to agonist | Tissue damage during dissection, or use of an inappropriate agonist. | Handle the tissue with care to avoid damage. Verify that the agonist used is appropriate for the specific smooth muscle type and that it is at an effective concentration. |
| Inconsistent relaxation responses | Variability in tissue preparation, or inconsistent drug application. | Standardize the tissue dissection and mounting procedure. Ensure accurate and consistent delivery of this compound to the tissue bath. |
| Tachyphylaxis (decreasing response to repeated drug application) | Receptor desensitization or depletion of intracellular signaling molecules. | Allow for sufficient washout periods between drug applications. Consider using a fresh tissue preparation for each dose-response curve. |
Quantitative Data Summary
The following tables summarize key quantitative data for Drotaverine, a close structural and functional analog of this compound. This data can be used as a starting point for optimizing experiments with this compound.
Table 1: IC50 Values for Drotaverine in Different Assays
| Assay Type | Target | Tissue/Cell Line | IC50 (µM) | Reference |
| PDE4 Inhibition | PDE4 | - | Data not available for direct IC50 | - |
| Calcium Channel Binding | L-type Ca2+ Channel | Pregnant rat uterine membranes | 5.6 (vs. [3H]nitrendipine) | [6] |
| Calcium Channel Binding | L-type Ca2+ Channel | Pregnant rat uterine membranes | 2.6 (vs. [3H]diltiazem) | [6] |
Table 2: Experimental Conditions for In Vitro Assays with Drotaverine
| Assay Type | Tissue/Cell Line | Key Reagents | Incubation/Treatment Time |
| Smooth Muscle Relaxation | Guinea pig trachea | KCl, Histamine, Methacholine | 15-minute incubation with Drotaverine |
| Calcium Refill Model | Guinea pig trachea | CaCl2, Histamine, Methacholine | 15-minute incubation with Drotaverine |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol provides a general framework for a fluorescence polarization-based PDE assay.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the PDE enzyme to the desired concentration in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Prepare the fluorescently labeled cAMP or cGMP substrate.
-
-
Assay Procedure:
-
Add 25 µL of Assay Buffer to each well of a 96-well plate.
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the diluted PDE enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a stop reagent (if required by the kit).
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Calcium Channel Blocking Assay (Calcium Refill Model)
This protocol is adapted from studies on Drotaverine using guinea pig tracheal smooth muscle.[1][3][4][5][7]
-
Tissue Preparation:
-
Isolate guinea pig trachea and cut it into rings.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Protocol:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
Deplete intracellular calcium stores by repeated stimulation with an agonist (e.g., histamine or methacholine) in a calcium-free Krebs-Henseleit solution.
-
Incubate the tissue with this compound or vehicle for 15 minutes in the calcium-free solution.
-
Induce calcium influx and contraction by adding CaCl2 to the bath.
-
Measure the contractile force using an isometric force transducer.
-
-
Data Analysis:
-
Compare the contractile response in the presence and absence of this compound.
-
Calculate the percent inhibition of the calcium-induced contraction.
-
Generate a dose-response curve to determine the IC50 value.
-
Smooth Muscle Relaxation Assay
This protocol is based on studies using pre-contracted guinea pig tracheal smooth muscle.
-
Tissue Preparation:
-
Prepare and mount guinea pig tracheal rings as described in the Calcium Channel Blocking Assay.
-
-
Experimental Protocol:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
Induce a stable contraction with an agonist such as KCl, histamine, or methacholine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation of the smooth muscle after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Plot the percent relaxation against the log of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for smooth muscle relaxation assay.
Caption: A logical approach to troubleshooting in vitro assays.
References
- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 2. Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - Repository of the Academy's Library [real.mtak.hu]
- 6. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Reproducible Results with Drotaverine
A Note on Nomenclature: The information provided in this guide pertains to Drotaverine . It is highly likely that "Diproteverine" is a typographical error, as Drotaverine is a well-documented antispasmodic agent, while scant information exists for "this compound."
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results with Drotaverine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Drotaverine?
A1: Drotaverine is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[1][2][3] By inhibiting PDE4, Drotaverine prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP. This increase in cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of smooth muscles.[1][4]
Q2: Does Drotaverine have any secondary mechanisms of action?
A2: Yes, in addition to its primary PDE4 inhibitory activity, Drotaverine has been shown to exhibit minor allosteric, voltage-dependent L-type calcium channel blocking properties in vitro.[1][5][6][7][8] This secondary mechanism may contribute to its spasmolytic effects by reducing calcium influx into smooth muscle cells, which is a critical step for muscle contraction.
Q3: What are the common experimental applications of Drotaverine?
A3: Drotaverine is primarily used in experimental settings to study smooth muscle physiology and pharmacology. Common applications include:
-
Ex vivo studies on isolated smooth muscle tissues (e.g., trachea, intestine, uterus, blood vessels) to investigate its relaxant properties against various contractile agents.[6][7][8]
-
Cell-based assays to measure changes in intracellular cAMP levels.
-
In vivo studies in animal models to assess its effects on smooth muscle-related disorders, such as gastrointestinal spasms or bronchoconstriction.[5]
-
Investigating its potential neuroprotective effects in models of neurodegenerative diseases like Alzheimer's.[9]
Q4: Why might I be observing high variability in my experimental results with Drotaverine?
A4: High variability in results can stem from several factors. Drotaverine has a notably high inter-individual variation in bioavailability, ranging from 24.5% to 91% after oral administration in humans.[1][10] This inherent pharmacokinetic variability can translate to in vivo studies. For in vitro and ex vivo experiments, factors such as tissue viability, precise drug concentration, incubation times, and the specific contractile agonist used can all contribute to variability. Maintaining consistent experimental conditions is crucial.
Q5: What are the known off-target effects of Drotaverine?
A5: The most documented off-target effect is its action as an L-type calcium channel blocker.[1][5][6][7][8] At higher concentrations, this could lead to cardiovascular effects such as hypotension and tachycardia.[11] It is important to consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Guide
Issue 1: Inconsistent or weak smooth muscle relaxation in ex vivo organ bath experiments.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing variable relaxation responses in my isolated tissue preparations? | Tissue Viability: The health of the isolated smooth muscle tissue is paramount. | 1. Ensure the tissue is dissected and mounted in the organ bath promptly after harvesting. 2. Maintain the physiological buffer (e.g., Krebs-Henseleit solution) at a constant temperature (37°C) and continuously aerate with carbogen (95% O2, 5% CO2). 3. Allow for an adequate equilibration period (e.g., 60 minutes) under a stable resting tension before starting the experiment. 4. Perform a viability test with a standard contractile agent (e.g., KCl) to ensure the tissue is responsive. |
| Drug Concentration and Stability: Drotaverine may degrade or adhere to plasticware. | 1. Prepare fresh stock solutions of Drotaverine for each experiment. Drotaverine hydrochloride is sparingly soluble in water but soluble in DMSO.[12] 2. Ensure the final concentration of the solvent (e.g., DMSO) in the organ bath is minimal and consistent across all experiments, including controls. 3. Use glass syringes and vials where possible to minimize plastic adhesion. | |
| Choice of Contractile Agent: The potency of Drotaverine can differ depending on the contractile agent used. | 1. Drotaverine has been shown to be more potent against KCl-induced contractions compared to receptor-mediated agonists like histamine or methacholine, likely due to its dual action on PDE4 and L-type calcium channels.[6][7] 2. If you are not seeing a consistent effect with a specific agonist, try using KCl to induce contraction, which directly depolarizes the cell membrane. |
Issue 2: High background or variability in cellular cAMP assays.
| Question | Possible Cause | Troubleshooting Steps |
| My cAMP measurements are inconsistent after treating cells with Drotaverine. | Cell Health and Density: Unhealthy or inconsistently plated cells will yield variable results. | 1. Ensure cells are healthy and in the logarithmic growth phase before seeding. 2. Use a consistent cell seeding density for all wells. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm cell health is not compromised by the treatment. |
| Assay Timing: The kinetics of cAMP production and degradation are rapid. | 1. Optimize the incubation time with Drotaverine. A time-course experiment is recommended to determine the peak of cAMP accumulation. 2. Work quickly when lysing the cells and stopping the reaction to prevent enzymatic degradation of cAMP. | |
| Assay Sensitivity and Specificity: The chosen cAMP assay may not be optimal. | 1. Ensure your assay kit has the required sensitivity to detect the expected changes in cAMP levels. 2. Consider using a phosphodiesterase inhibitor cocktail (excluding PDE4 inhibitors) in your lysis buffer to preserve cAMP levels during sample processing. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Drotaverine in Humans (80 mg single dose)
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Bioavailability (F) | 58.2 ± 18.2% (Range: 24.5 - 91%) | N/A | [1][10] |
| Tmax (hours) | 1.9 ± 0.54 | N/A | [1][2] |
| Cmax (ng/mL) | 292 ± 88 | N/A | [1][2] |
| Half-life (t½) (hours) | 9.11 ± 1.29 | 9.33 ± 1.02 | [1][2] |
| Volume of Distribution (Vd) (L) | 193 ± 48 | 195 ± 48 | [1][2] |
| Renal Clearance (mL/min) | 0.59 ± 0.18 | 0.73 ± 0.29 | [1][2] |
Table 2: In Vitro Potency of Drotaverine
| Assay / Model | Parameter | Value | Reference(s) |
| Inhibition of Nifedipine Binding | IC50 | 5.6 µM | [5] |
| Inhibition of Diltiazem Binding | IC50 | 2.6 µM | [5] |
| Relaxation of Guinea Pig Bronchi (Histamine-induced contraction) | ED50 | 8.5 x 10⁻⁵ mol/L | [5] |
| Relaxation of Guinea Pig Bronchi (Methacholine-induced contraction) | ED50 | 9.3 x 10⁻⁵ mol/L | [5] |
| Relaxation of Guinea Pig Bronchi (KCl-induced contraction) | ED50 | 7.4 x 10⁻⁵ mol/L | [5] |
| Cytotoxicity in Caco-2 cells (SARS-CoV-2 induced) | IC50 | 6.07 µM | [5] |
Experimental Protocols
Protocol 1: Ex Vivo Smooth Muscle Relaxation Assay
This protocol describes a method to assess the relaxant effect of Drotaverine on pre-contracted guinea pig tracheal smooth muscle in an organ bath setup.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agent (e.g., 60 mM KCl or 1 µM Histamine)
-
Drotaverine hydrochloride
-
Organ bath system with force-displacement transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
-
Mounting:
-
Mount the tracheal rings in organ baths (10-20 mL volume) filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
-
Equilibration:
-
Apply an initial resting tension of 1.0 g.
-
Allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes. Adjust the tension back to 1.0 g as needed.
-
-
Viability and Contraction:
-
Induce a reference contraction by adding the chosen contractile agent (e.g., 60 mM KCl) to the bath.
-
Once the contraction reaches a stable plateau, wash the tissue with fresh buffer until it returns to the baseline tension.
-
After a 30-minute recovery period, induce a second stable contraction with the same agent.
-
-
Drotaverine Administration:
-
Once the contraction is stable, add Drotaverine to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next concentration.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation at each Drotaverine concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of Drotaverine that produces 50% of the maximal relaxation).
-
Protocol 2: Cell-Based PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol provides a general framework for measuring PDE4 inhibition in a cell-based assay using a fluorescence polarization (FP) method.
Materials:
-
A suitable cell line expressing PDE4 (e.g., HEK293 cells overexpressing a PDE4 isoform)
-
Cell culture medium and reagents
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Phosphate-binding nanoparticles (Binding Agent)
-
Drotaverine hydrochloride
-
Assay buffer (e.g., 10 mM Tris pH 7.2, 10 mM MgCl₂)
-
Fluorescence microplate reader capable of measuring FP
Procedure:
-
Cell Culture:
-
Culture and maintain the PDE4-expressing cell line according to standard protocols.
-
-
Assay Preparation:
-
Prepare a serial dilution of Drotaverine in the appropriate solvent (e.g., DMSO) at 10x the final desired concentrations.
-
Prepare a solution of cAMP-FAM in assay buffer.
-
-
PDE Reaction:
-
Harvest cells and prepare a cell lysate.
-
In a microplate, add the cell lysate, the Drotaverine serial dilutions (or vehicle control), and initiate the reaction by adding the cAMP-FAM solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PDE4 enzyme in the lysate to hydrolyze the cAMP-FAM.
-
-
Detection:
-
Stop the enzymatic reaction.
-
Add the phosphate-binding agent to all wells. This agent will bind to the hydrolyzed cAMP-FAM, forming a large complex.
-
Incubate at room temperature for 30 minutes to allow for binding.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization in each well using a plate reader. Low FP corresponds to unhydrolyzed (free) cAMP-FAM, while high FP corresponds to hydrolyzed cAMP-FAM bound to the large nanoparticle.
-
PDE4 inhibition by Drotaverine will result in less hydrolysis and therefore a lower FP signal.
-
Calculate the percent inhibition for each Drotaverine concentration relative to positive (no enzyme) and negative (vehicle) controls.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of Drotaverine.
Caption: Workflow for an ex vivo smooth muscle relaxation assay.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drotaverine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drotaverine - Wikipedia [en.wikipedia.org]
- 12. swissmedic.ch [swissmedic.ch]
Buffer selection for maintaining Diproteverine stability and activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate buffer systems to maintain the stability and biological activity of Diproteverine.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound?
As this compound is a diester compound, its primary degradation pathway is expected to be hydrolysis of the ester functional groups. This reaction is typically catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol, which may result in a loss of pharmacological activity. Other potential degradation pathways include oxidation and photolysis.[1][2][3]
Q2: What is the optimal pH range for preparing and storing this compound solutions?
While specific studies on this compound are limited, data from structurally related compounds like papaverine suggest that an acidic pH range is optimal for stability.[4] For papaverine, an optimal storage pH is between 2.0 and 2.8.[4] For a related compound, drotaverine, significant degradation was observed in alkaline conditions.[5][6] Therefore, for initial studies with this compound, a pH range of 3.0 to 5.0 is recommended to minimize hydrolytic degradation. The ideal pH should be determined empirically for your specific application and storage conditions.
Q3: Which buffer systems are recommended for working with this compound?
The choice of buffer depends on the desired pH and the experimental context (e.g., in vitro assays vs. formulation development). For screening purposes, common pharmaceutical buffers are recommended. It is crucial to ensure the buffer itself does not catalyze degradation.
Table 1: Recommended Buffer Systems for this compound Stability Screening
| Buffer System | Effective pH Range | Concentration Range (Typical) | Considerations for Use with this compound |
| Acetate Buffer | 3.6 - 5.6 | 10 - 100 mM | Good starting choice for investigating stability in the recommended acidic pH range.[7] |
| Citrate Buffer | 2.5 - 6.5 | 10 - 50 mM | Provides a broad acidic range for pH-stability profiling.[7] Can sometimes cause irritation in parenteral formulations at higher concentrations.[7] |
| Phosphate Buffer | 6.0 - 8.0 | 10 - 100 mM | Useful for experiments requiring near-neutral pH, but be aware that the rate of hydrolysis for ester-containing compounds can increase as the pH approaches and exceeds 7.0.[7][8] |
Q4: How can I assess the stability of this compound in my chosen buffer?
Stability should be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the intact this compound from its degradation products.[9] A forced degradation study is the most effective way to identify likely degradation products and establish the specificity of the analytical method.[1][9][10]
Troubleshooting Guide
Issue: Rapid loss of this compound activity in my experiment.
-
Possible Cause 1: pH-induced Hydrolysis. The pH of your solution may be outside the optimal stability range, leading to rapid degradation of the ester linkages.
-
Solution: Measure the pH of your final solution. Prepare fresh solutions in a recommended buffer system (e.g., acetate buffer, pH 4-5). Ensure the buffer has sufficient capacity to resist pH changes.
-
-
Possible Cause 2: Enzymatic Degradation. If using biological matrices like plasma or cell culture media, esterase enzymes can rapidly hydrolyze this compound.[11]
-
Solution: Prepare stock solutions in a stable buffer and add them to the biological matrix immediately before the experiment. For analytical purposes, consider adding an esterase inhibitor to the matrix during sample collection and processing.[12]
-
Issue: I observe precipitation or cloudiness after adding this compound to my buffer.
-
Possible Cause 1: Poor Solubility. this compound's solubility is likely pH-dependent. It may be less soluble at certain pH values.
-
Solution: Determine the solubility of this compound across a pH range. Adjusting the pH of your buffer may improve solubility.
-
-
Possible Cause 2: Buffer Concentration. High buffer salt concentrations can sometimes decrease the solubility of organic compounds ("salting out").
-
Solution: Try preparing the solution with a lower buffer concentration (e.g., 10-25 mM) to see if solubility improves.
-
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
This protocol outlines a method to evaluate the stability of this compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). A concentration of 50 mM is a suitable starting point.[13]
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Spike a small volume of the this compound stock solution into each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the solution's properties.
-
Time-Point Analysis: Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. This will reveal the pH range of maximum stability.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential to understand degradation pathways and validate analytical methods.[10][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.[15]
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature.[15]
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[15]
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[15]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).[15]
-
Analysis: For each condition, analyze the stressed samples by HPLC against a protected control sample to identify and quantify any degradation products.
Table 2: Example Data from a Hypothetical Forced Degradation Study for this compound
| Stress Condition | Duration | Temperature | % this compound Degraded | Number of Degradants Detected |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 4 hours | 25°C | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 8.5% | 1 |
| Light Exposure | 7 days | 25°C | 11.3% | 2 |
| Dry Heat | 7 days | 80°C | 4.1% | 1 |
Note: This data is illustrative and intended to represent a typical outcome for an ester-containing compound.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Efficacy Showdown: Diproteverine vs. Drotaverine in Smooth Muscle Relaxation
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and experimental data supporting the use of Diproteverine and Drotaverine as potent antispasmodic agents.
This report provides a comprehensive comparison of this compound and Drotaverine, two antispasmodic drugs utilized for the relaxation of smooth muscles. While both compounds are effective, they exhibit differences in their primary mechanisms of action, potency, and clinical application which are detailed herein.
Mechanism of Action: A Tale of Two Pathways
Drotaverine primarily functions as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[1][2][3] The elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[2] The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for muscle contraction, ultimately resulting in smooth muscle relaxation.[2] Additionally, some studies suggest Drotaverine may possess minor calcium channel blocking properties, further contributing to its spasmolytic effects.[1][4][2]
While specific data on this compound's mechanism is less abundant in the available literature, it is also classified as a direct-acting smooth muscle relaxant. Its effects are believed to be musculotropic, acting directly on the muscle tissue, independent of the autonomic nervous system.
Comparative Efficacy from Experimental Data
While direct head-to-head clinical trials comparing this compound and Drotaverine are not widely published, extensive research on Drotaverine highlights its potent spasmolytic activity.
In Vitro Studies on Drotaverine: Drotaverine has demonstrated concentration-dependent relaxation of pre-contracted guinea pig tracheal preparations. The effective doses (ED50) required to relax tissues contracted by various agents are summarized below.
| Contractile Agent | Drotaverine ED50 (mol/L) |
| Histamine | 4.7 x 10⁻⁵ |
| Methacholine | 4.3 x 10⁻⁵ |
| Potassium Chloride (KCl) | 2.2 x 10⁻⁵ |
Data sourced from MedchemExpress.[5]
These results indicate that Drotaverine is particularly potent against KCl-induced contractions, suggesting a significant role in modulating ion channel activity.[5]
Clinical Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS): A randomized, double-blind, controlled study compared the efficacy of Drotaverine (80 mg, three times a day) with Mebeverine (135 mg, three times a day) in patients with IBS over 4 weeks. Drotaverine showed a statistically significant superiority in reducing pain severity, starting from day 3 of treatment.
| Parameter | Drotaverine Group | Mebeverine Group | p-value |
| Pain Severity Score (Day 3) | |||
| Baseline | 6.02 | 6.72 | |
| Day 3 Score | 4.8 | 6.62 | < 0.01 |
| Pain Severity Reduction (End of Study) | |||
| Baseline | 6.02 | 6.72 | |
| End Score | 1.78 (70.4% reduction) | 3.62 (46.1% reduction) | < 0.05 |
Data from a comparative study on IBS.[6][7]
The study concluded that Drotaverine was significantly more effective than Mebeverine in alleviating pain severity and frequency, as well as improving stool-related symptoms in IBS patients.[6][7][8]
Pharmacokinetic Profile
A key differentiator in the clinical application of drugs is their pharmacokinetic profile.
| Parameter | Drotaverine |
| Bioavailability | Highly variable (24.5% - 91%), Mean: 58.2 ± 18.2% |
| Time to Peak Plasma Conc. (Tmax) | 1.9 ± 0.54 hours |
| Biological Half-Life | ~9 hours |
| Metabolism | Extensive hepatic metabolism |
| Excretion | ~67% in feces, ~20% in urine |
Pharmacokinetic data for an 80 mg oral dose of Drotaverine.[4][3][9][10]
The high variability in Drotaverine's bioavailability may lead to significant interindividual differences in therapeutic response.[9][10][11]
Experimental Protocols
Protocol for In Vitro Tracheal Smooth Muscle Relaxation Assay:
-
Tissue Preparation: Guinea pig tracheas are excised and dissected into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: A contractile agent (e.g., histamine, methacholine, or KCl) is added to the organ bath to induce a sustained contraction.
-
Drug Administration: Cumulative concentrations of Drotaverine are added to the bath to generate a concentration-response curve.
-
Measurement of Relaxation: The relaxation of the tracheal rings is measured isometrically using a force transducer.
-
Data Analysis: The ED50 values are calculated from the concentration-response curves to determine the potency of the drug.
Conclusion
Drotaverine is a well-characterized antispasmodic with a clear mechanism of action as a PDE4 inhibitor.[1][4][2][3] Its efficacy is supported by both in vitro and clinical data, particularly in the context of gastrointestinal disorders like IBS.[6][7][8] While this compound is also used for its spasmolytic properties, there is a comparative lack of detailed, publicly available experimental data to perform a direct and quantitative efficacy comparison with Drotaverine. For researchers and clinicians, Drotaverine offers a more robust evidence base regarding its mechanism, potency, and clinical effectiveness. Future head-to-head studies are warranted to definitively establish the comparative efficacy profile of these two compounds.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 3. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 9. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Diproteverine versus Papaverine: a comparative analysis of spasmolytic activity
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spasmolytic properties of the classic drug papaverine and its more potent derivative, drotaverine. While the initial focus was on diproteverine, a scarcity of public-domain quantitative data necessitated a shift to the well-documented drotaverine, which is structurally and functionally related to papaverine.
This analysis is supported by a summary of their mechanisms of action, quantitative data from in-vitro studies, detailed experimental protocols for assessing spasmolytic activity, and visualizations of their molecular pathways.
Executive Summary
Papaverine, a non-selective phosphodiesterase (PDE) inhibitor, has long been a benchmark for spasmolytic agents. Drotaverine, a structural analogue, exhibits a more potent and selective mechanism of action, primarily targeting phosphodiesterase-4 (PDE4). This increased selectivity is believed to contribute to its enhanced spasmolytic efficacy. Both compounds also appear to exert effects on calcium channels, contributing to their muscle-relaxant properties.
Data Presentation: Comparative Spasmolytic Activity
The following table summarizes the available quantitative data on the spasmolytic activity of papaverine and drotaverine. The IC50 value represents the concentration of the drug required to inhibit the response by 50%.
| Compound | Preparation | Spasmogen | IC50 (µM) | Reference |
| Papaverine | Rat vas deferens | Potassium (tonic phase) | 14.3 | [1] |
| Drotaverine | Guinea pig tracheal preparations | KCl | More potent than theophylline | [2][3][4] |
Note: While several sources state that drotaverine is more potent than papaverine, specific IC50 or EC50 values for its spasmolytic activity on smooth muscle preparations comparable to the provided papaverine data were not available in the searched literature. One study did find that drotaverine had an EC50 as low as 3.0 µM for cytostatic activity in a human colorectal carcinoma cell line.[5][6]
Mechanism of Action
Papaverine: The spasmolytic effect of papaverine is primarily attributed to its non-selective inhibition of phosphodiesterase (PDE) enzymes.[7][8] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates signaling cascades that promote smooth muscle relaxation.[7] Additionally, there is evidence to suggest that papaverine may have a direct inhibitory effect on calcium channels.[7][9]
Drotaverine: Drotaverine is a more selective inhibitor, with a higher affinity for the phosphodiesterase-4 (PDE4) enzyme.[10][11][12][13] PDE4 is the primary enzyme responsible for the degradation of cAMP in smooth muscle cells. By selectively inhibiting PDE4, drotaverine leads to a significant increase in intracellular cAMP levels, resulting in potent smooth muscle relaxation.[10][11][12] Similar to papaverine, some studies suggest that drotaverine may also possess L-type voltage-operated calcium channel blocking properties.[10][11][14]
Signaling Pathway Diagrams
Caption: Mechanism of action for Papaverine.
Caption: Mechanism of action for Drotaverine.
Experimental Protocols
The spasmolytic activity of compounds like papaverine and drotaverine is typically assessed using in vitro isolated organ bath experiments. This methodology allows for the direct measurement of smooth muscle contraction and relaxation in a controlled environment.
1. Tissue Preparation:
-
Animal Model: Commonly used animals include rats, guinea pigs, and rabbits.
-
Tissue Isolation: Segments of smooth muscle tissue, such as ileum, vas deferens, aorta, or trachea, are carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).
-
Mounting: The isolated tissue segment is suspended in an organ bath chamber filled with the physiological salt solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain tissue viability. One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
2. Experimental Procedure:
-
Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 30-60 minutes under a slight resting tension. During this time, the bathing solution is periodically changed.
-
Induction of Contraction: A spasmogen (a substance that induces contraction) is added to the organ bath to elicit a sustained contraction. Common spasmogens include:
-
Potassium Chloride (KCl): Induces depolarization of the cell membrane, leading to the opening of voltage-gated calcium channels.
-
Acetylcholine (ACh) or Carbachol: Muscarinic receptor agonists that induce contraction through G-protein coupled receptor signaling.
-
Phenylephrine: An alpha-1 adrenergic receptor agonist often used for vascular smooth muscle.
-
-
Application of Spasmolytic Agent: Once a stable contraction is achieved, the test compound (papaverine or drotaverine) is added to the bath in a cumulative or non-cumulative manner, and the resulting relaxation is recorded.
-
Data Analysis: The relaxant effect of the compound is expressed as a percentage of the pre-contraction induced by the spasmogen. Dose-response curves are constructed, and the IC50 (the concentration of the drug that produces 50% of the maximum relaxation) is calculated to determine the potency of the spasmolytic agent.
Caption: Experimental workflow for spasmolytic activity assessment.
Conclusion
The comparative analysis reveals that while both papaverine and drotaverine are effective spasmolytics, drotaverine's more selective inhibition of PDE4 likely contributes to its reported higher potency. The dual mechanism of phosphodiesterase inhibition and potential calcium channel blockade is a common feature of this class of compounds. For researchers and drug development professionals, the enhanced selectivity of drotaverine may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to the non-selective action of papaverine. Further head-to-head studies with standardized experimental protocols are warranted to provide more precise quantitative comparisons of their spasmolytic efficacy across various smooth muscle tissues.
References
- 1. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Drotaverine - a Concealed Cytostatic! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 13. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 14. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Diproteverine's Mechanism of Action: A Comparative Analysis with Known PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diproteverine and its scientifically recognized analogue, drotaverine, against established phosphodiesterase 4 (PDE4) inhibitors, roflumilast and rolipram. The objective is to validate this compound's mechanism of action by examining its effects in the context of well-characterized PDE4 inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates a multitude of cellular processes, including inflammation, smooth muscle relaxation, and neuronal activity. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This mechanism is the basis for the therapeutic effects of PDE4 inhibitors in various inflammatory and respiratory diseases.
Below is a diagram illustrating the central role of PDE4 in the cAMP signaling pathway and the effect of its inhibition.
Comparative Analysis of PDE4 Inhibitors
The efficacy of a PDE4 inhibitor is primarily determined by its potency in inhibiting the PDE4 enzyme, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for drotaverine, roflumilast, and rolipram. It is important to note that while roflumilast and rolipram have been extensively characterized against various PDE4 subtypes, the publicly available data for drotaverine is less specific to direct enzyme inhibition and often presented in the context of cellular or tissue-based assays (e.g., ED50 for tissue relaxation or IC50/CC50 for cell viability).
| Compound | Target/Assay | IC50 / ED50 / CC50 Value | Reference |
| Drotaverine | Inhibition of SARS-CoV-2 induced cytotoxicity in Caco-2 cells | IC50: 6.07 µM | [1] |
| Toxicity in Caco-2 cells | CC50: 9 µM | [1] | |
| Relaxation of histamine-induced pre-contracted airways | ED50: 4.7 x 10⁻⁵ mol/L | [1] | |
| Relaxation of methacholine-induced pre-contracted airways | ED50: 4.3 x 10⁻⁵ mol/L | [1] | |
| Relaxation of potassium chloride-induced pre-contracted airways | ED50: 2.2 x 10⁻⁵ mol/L | [1] | |
| Roflumilast | PDE4B | IC50: 0.84 nM | |
| PDE4D | IC50: 0.68 nM | ||
| Rolipram | PDE4A | IC50: ~3 nM | |
| PDE4B | IC50: ~130 nM | ||
| PDE4D | IC50: ~240 nM |
Disclaimer: The data for drotaverine is from cellular and tissue-based assays and may not directly reflect its potency as a PDE4 enzyme inhibitor. Further direct enzymatic assays are required for a precise comparison.
Experimental Protocols
To ensure the validity and reproducibility of the findings, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for two key assays used in the characterization of PDE4 inhibitors.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 enzyme.
Objective: To determine the IC50 value of a test compound against a specific PDE4 isoform.
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Roflumilast)
-
Detection reagents (e.g., fluorescence polarization-based or luminescence-based kits)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the purified PDE4 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the cAMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for cAMP hydrolysis.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. The detection method typically measures the amount of remaining cAMP or the product, AMP.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
The following diagram outlines the workflow for this assay.
References
A Comparative Analysis of Drotaverine's Efficacy Across Diverse Smooth Muscle Tissues
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the antispasmodic effects of drotaverine in comparison to other smooth muscle relaxants. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent utilized in the treatment of various conditions involving smooth muscle spasms, such as those affecting the gastrointestinal and genitourinary tracts.[1] Its primary mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and subsequently leads to the phosphorylation and inactivation of myosin light chain kinase (MLCK). The inactivation of MLCK prevents the interaction of actin and myosin, resulting in smooth muscle relaxation.[2] Additionally, drotaverine has been suggested to possess calcium channel blocking properties, further contributing to its spasmolytic effects.[1][2]
This guide will compare the effects of drotaverine with papaverine and other smooth muscle relaxants across different smooth muscle tissues, presenting quantitative data, experimental methodologies, and diagrammatic representations of its mechanism of action.
Comparative Efficacy of Drotaverine and Alternatives
The following table summarizes the comparative efficacy of drotaverine and other smooth muscle relaxants in various smooth muscle tissues based on available experimental data.
| Drug | Tissue | Parameter Measured | Key Findings |
| Drotaverine | Guinea Pig Trachea | Relaxation of pre-contracted tissue | More potent relaxant than theophylline.[4] |
| Guinea Pig Trachea | Inhibition of mediator-induced contraction (Histamine, Methacholine, KCl) | Higher potency against KCl-induced contraction compared to histamine or methacholine-induced contractions, similar to nifedipine.[4] | |
| Human Irritable Bowel Syndrome (IBS) Patients | Reduction in abdominal pain and stool frequency | Significantly superior to placebo in providing global relief from abdominal pain and reducing stool frequency.[5] | |
| Human Irritable Bowel Syndrome (IBS) Patients | Comparative efficacy | Showed greater reduction in pain severity compared to mebeverine.[6] | |
| Papaverine | Rabbit Aorta & Ileal Smooth Muscle | Inhibition of contraction | Inhibits phenylephrine-induced contraction in the aorta more potently than KCl-induced contraction. In ileal smooth muscle, it equally inhibits contractions induced by KCl and carbachol.[7] |
| Human Bladder Muscle | Relaxation of carbachol and high potassium-induced contractions | Had minimal effect on the peak tension of carbachol-induced contractions but produced full relaxation of high potassium-induced contractions in a concentration-dependent manner.[8] | |
| Rat Vas Deferens & Urinary Bladder | Inhibition of K+-induced contraction | Caused a dose-dependent inhibition of the phasic component of K+-induced contractures.[9] | |
| Diclofenac Sodium | Human Ureteric Smooth Muscle | Relaxation | Showed a mean relaxation of 43.19%, suggesting it may be more potent than papaverine (28.96%) for renal colic.[10] |
| Rociverine | Rat Jejunum | Antagonism of furtrethonium-induced contractions | Exerts both competitive and non-competitive antagonism, with the non-competitive antagonism being equal to that of papaverine.[11] |
Experimental Protocols
Isolated Guinea Pig Tracheal Smooth Muscle Preparation
This protocol is based on studies investigating the relaxant effects of drugs on airway smooth muscle.[4]
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, and the epithelium is removed.
-
Organ Bath Setup: The tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.
-
Tension Recording: The rings are connected to isometric force transducers to record changes in muscle tension. An initial tension of 1g is applied, and the tissues are allowed to equilibrate for 60 minutes.
-
Induction of Contraction: Smooth muscle contraction is induced by adding a contractile agent such as histamine, methacholine, or potassium chloride (KCl) to the organ bath.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test drug (e.g., drotaverine, theophylline, nifedipine) are added to the bath to elicit a relaxant response.
-
Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction induced by the agonist.
Isolated Human Ureteric Smooth Muscle Preparation
This methodology is adapted from studies evaluating the effects of spasmolytics on the human ureter.[10]
-
Tissue Procurement: Human ureter segments are obtained from patients undergoing nephrectomy, with informed consent.
-
Preparation: The ureter is dissected into rings of 2-3 mm in width.
-
Organ Bath and Recording: The rings are suspended in an organ bath containing Krebs solution at 37°C and aerated with 95% O2 and 5% CO2. Changes in isometric tension are recorded.
-
Pre-contraction: The ureteric rings are pre-contracted with a high concentration of potassium chloride (e.g., 40 mM KCl).
-
Drug Application: Test compounds, such as diclofenac sodium and papaverine, are added to the bath at specified concentrations.
-
Measurement of Relaxation: The resulting relaxation is measured and expressed as a percentage of the KCl-induced contraction.
Signaling Pathways and Experimental Workflow
Mechanism of Action of Drotaverine
The following diagram illustrates the primary signaling pathway through which drotaverine exerts its smooth muscle relaxant effects.
Caption: Signaling pathway of Drotaverine's spasmolytic action.
General Experimental Workflow for In Vitro Smooth Muscle Studies
This diagram outlines the typical workflow for assessing the effects of pharmacological agents on isolated smooth muscle tissues.
Caption: Workflow for in vitro smooth muscle pharmacology experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 3. What is Drotaverine Hydrochloride used for? [synapse.patsnap.com]
- 4. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 7. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by papaverine of calcium movements and tension in the smooth muscles of rat vas deferens and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of diclofenac sodium and papaverine on isolated human ureteric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing the efficacy of Diproteverine with other spasmolytics
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative efficacy, mechanisms of action, and experimental evaluation of Diproteverine against other leading spasmolytic agents.
This publication provides a comprehensive statistical analysis of the efficacy of this compound in comparison to other commonly used spasmolytics. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes clinical trial data, details experimental protocols for efficacy assessment, and visually represents the underlying signaling pathways to offer a clear and objective comparison.
Comparative Efficacy: A Statistical Overview
The therapeutic efficacy of this compound, a phosphodiesterase-4 (PDE4) inhibitor, has been evaluated in comparison to other spasmolytics, primarily its analogue Drotaverine and the direct smooth muscle relaxant Mebeverine, particularly in the context of Irritable Bowel Syndrome (IBS). Clinical studies consistently demonstrate the non-inferiority and, in some aspects, superiority of these papaverine-like compounds in alleviating abdominal pain and cramping.
A randomized controlled trial comparing Drotaverine to Mebeverine in patients with IBS revealed a statistically significant greater reduction in pain severity with Drotaverine starting from day 3 of treatment. By the end of the 4-week study, the pain severity score in the Drotaverine group was significantly lower than in the Mebeverine group (p < 0.05).[1] Furthermore, a higher percentage of patients in the Drotaverine group experienced a significant reduction in pain frequency.[1] Another study confirmed that Drotaverine was significantly superior to Mebeverine in alleviating pain severity, frequency, and stool-related symptoms of IBS.[1]
While direct head-to-head clinical trial data for this compound against a broader range of spasmolytics such as anticholinergics (e.g., Hyoscine) and other calcium channel blockers (e.g., Pinaverium, Otilonium) is limited, the available data for its close analogue Drotaverine provides valuable insights. For instance, in the context of acute non-specific abdominal pain in children, both Hyoscine and Drotaverine were found to be equally efficacious.[2][3] A network meta-analysis of various antispasmodics for IBS ranked Drotaverine highly for the relief of both abdominal pain and global IBS symptoms.[4]
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Comparison of Pain Severity Reduction in IBS Patients (Drotaverine vs. Mebeverine)
| Timepoint | Mean Pain Severity Score (Drotaverine) | Mean Pain Severity Score (Mebeverine) | p-value |
| Day 3 | 4.8 | 6.62 | < 0.01 |
| Day 28 | 1.78 (70.4% reduction) | 3.62 (46.1% reduction) | < 0.05 |
Data adapted from a randomized controlled trial comparing Drotaverine (80 mg t.i.d) and Mebeverine (135 mg t.i.d) over 4 weeks.[1]
Table 2: Patient-Reported Symptom Improvement in IBS (Drotaverine vs. Mebeverine)
| Symptom | Improvement in Drotaverine Group | Improvement in Mebeverine Group | p-value |
| Pain Frequency | Significant Reduction | Less Significant Reduction | < 0.05 |
| Straining on Stool | Significant Reduction | Less Significant Reduction | < 0.05 |
| Global Assessment of Symptoms | Significant Improvement | Less Significant Improvement | < 0.05 |
| Quality of Life (PAC-QOL) | Significant Improvement | Less Significant Improvement | < 0.01 |
Data adapted from a randomized controlled trial comparing Drotaverine and Mebeverine in IBS patients.[1]
Mechanisms of Action: Signaling Pathways
The diverse mechanisms of action of different spasmolytic classes underpin their varying efficacy and side-effect profiles. This compound, as a PDE4 inhibitor, offers a distinct pathway to smooth muscle relaxation compared to anticholinergics and calcium channel blockers.
This compound and PDE4 Inhibition
This compound exerts its spasmolytic effect by selectively inhibiting phosphodiesterase-4 (PDE4). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.[5][6][7]
Anticholinergic Spasmolytics
Anticholinergic agents, such as Hyoscine, act by competitively blocking muscarinic acetylcholine receptors on smooth muscle cells.[8][9] This prevents acetylcholine from binding and initiating the signaling cascade that leads to an influx of calcium ions and subsequent muscle contraction.
Calcium Channel Blocker Spasmolytics
Calcium channel blockers, such as Pinaverium and Otilonium, directly inhibit the influx of extracellular calcium into smooth muscle cells through L-type calcium channels.[10][11][12] This reduction in intracellular calcium concentration prevents the activation of calmodulin and subsequently MLCK, resulting in muscle relaxation.
Experimental Protocols for Efficacy Assessment
The following are standardized protocols for in vitro assays commonly used to evaluate and compare the efficacy of spasmolytic agents.
Isolated Organ Bath Assay
This ex vivo method assesses the contractile and relaxant effects of compounds on isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, guinea pig) via an approved method.
-
Excise a segment of smooth muscle tissue (e.g., ileum, colon, aorta).
-
Immediately place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully remove any adhering connective and fatty tissue.
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm rings for aortic tissue).[13][14]
-
-
Mounting the Tissue:
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension (e.g., 1-2 grams), with PSS changes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a standard agonist, such as potassium chloride (KCl) or carbachol.[15]
-
-
Experimental Procedure:
-
After a washout period and return to baseline, induce a stable submaximal contraction using an appropriate agonist (e.g., acetylcholine, histamine).
-
Once the contraction plateaus, add the test spasmolytic (e.g., this compound) in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Record the resulting relaxation as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each spasmolytic to compare their potency and efficacy.
-
Cultured Smooth Muscle Cell Contraction Assay
This in vitro assay measures the contractile capacity of cultured smooth muscle cells embedded in a collagen gel matrix.
Methodology:
-
Cell Culture:
-
Culture primary smooth muscle cells or a suitable cell line in appropriate growth medium until confluent.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.[16]
-
-
Collagen Gel Preparation:
-
Prepare a collagen gel solution on ice by mixing a stock collagen solution with a neutralization buffer and the cell suspension to achieve a final cell density of approximately 2-5 x 10^6 cells/mL.[17][18][19][20]
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.[17][18][19][20]
-
-
Contraction Assay:
-
After polymerization, add culture medium to each well.
-
To initiate contraction, gently detach the collagen gels from the sides of the wells.
-
Treat the gels with various concentrations of the spasmolytic agents to be tested.
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Measurement and Analysis:
-
Capture images of the collagen gels at different time points.
-
Measure the area or diameter of the gels using image analysis software.
-
Calculate the percentage of gel contraction relative to control (vehicle-treated) gels.
-
Compare the inhibitory effects of the different spasmolytics on cell-mediated collagen gel contraction.
-
References
- 1. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Inhibition of PDE‐4 isoenzyme attenuates frequency and overall contractility of agonist‐evoked ureteral phasic contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinergic - Wikipedia [en.wikipedia.org]
- 9. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 12. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 16. promocell.com [promocell.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. bioscience.co.uk [bioscience.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of Diproteverine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Diproteverine, adhering to best practices and regulatory considerations. While specific regulations may vary by jurisdiction, the following protocol offers a robust framework for ensuring safety and compliance.
Hazard and Safety Profile
Understanding the hazard profile of a substance is the first step in determining the appropriate disposal method. Based on data for the closely related compound, Drotaverine hydrochloride, the following hazards should be considered.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][4] | GHS07 | P264: Wash thoroughly after handling.[1][4] P270: Do not eat, drink or smoke when using this product.[1][4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][3] P330: Rinse mouth.[1][3] |
| Skin Irritation | Causes skin irritation.[2] | GHS07 | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation.[2] | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects.[2] | GHS09 | P273: Avoid release to the environment. |
Disposal Protocol: A Step-by-Step Approach
The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[5][6][7] Improper disposal, such as flushing down the drain, is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.[6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by regulatory agencies or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated from other chemical and biological waste streams unless explicitly permitted by your institution's waste management plan.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for collecting this compound waste.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound waste"), and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
Step 3: On-site Accumulation and Storage
-
Designated Accumulation Area: Store the waste container in a designated, secure area that is well-ventilated and away from incompatible materials.
-
Follow Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as stipulated by your local and national regulations.
Step 4: Professional Disposal
-
Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[3] These companies are equipped to handle and transport chemical waste to permitted treatment, storage, and disposal facilities.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[5][7]
-
Documentation: Ensure you receive and retain all necessary documentation, such as waste manifests, from the disposal company for regulatory compliance.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
